TB500
Description
What is TB500?
This compound is a synthetic peptide from Thymosin Beta 4, a naturally occurring healing protein found in all mammalian and human cells.
It is a natural healing agent that can heal wounds and repair skin, cornea, or heart.
This compound peptides are not growth factors but major actin-regulating protein peptides. This compound is essential in protecting, regenerating, and remodeling damaged and injured tissues.
This compound is a synthetic form of an active area of thymosin b4. This compound is said to increase endothelial cell proliferation, angiogenesis of dermal tissues, keratinocyte movement, collagen deposition, and decrease inflammation.
Thymosin Beta 4, a naturally occurring wound healing protein, is found in nearly all animal and human cells. This compound - A synthetic version of TB4 facilitates similar healing and recovery. It helps build new blood vessels and muscle tissue fibers and facilitates cell migration. This compound is a highly effective treatment for wound healing in stressed or injured people.
Background of this compound
This compound, a synthetic version of Thymosin Beta 4 protein peptide, is a protein peptide that occurs naturally in both animal and human bodies. Although this compound can be used for research, many veterinarians use it to conduct clinical trials on horses using this compound. It helps speed up recovery and promotes healing after injury. Thymosin was first studied in horses in the 1960s. Dr. Allan Goldstein developed thymosin Alpha 1, which increases immune cell activity, and thymosin Beta 4, or this compound, to speed healing and repair.
Source of this compound
This compound is a synthetic peptide that is essentially a shorter-chain, naturally occurring Thymosin Beta-4.
The thymus gland produces this compound. It is also found in high levels of wound fluids.
Action mechanism of this compound
First, this compound is released by platelets to aid in immune regulation and inflammation at a cellular level. The peptide then promotes cell migration and stem cell differentiation for various regenerative purposes.
This compound helps in recovery by increasing the actin. This compound can increase the positive effects of actin by upregulating this cellular protein. Actin promotes cell proliferation and migration. This results in forming new blood vessels and regulating inflammation to optimize healing and recovery. Because of its unique molecular structure, this compound can travel a great distance within the body. Systemic effects can treat the injury at local and distant sites. They include reduced inflammation and increased flexibility.
Uses of this compound
To support proper immune system function, stimulate T cell production.
To regulate the release and growth of antibodies, increase B cells
To stimulate tissue healing after injury, regulate Actin levels
This compound has been successfully used topically to treat skin and eye injuries. This compound is a natural remedy for wound healing and regenerative effects that have been shown to increase hair growth. Hair growth can be accelerated by applying this compound to the skin every other day.
This compound may benefit wound healing and injury recovery, flexibility, inflammation, and mobility. This compound affects blood cell and vessel development, cellular differentiation, and cell migration. The peptide regulates actin, a vital cell-building protein that aids in healing wounds and repair.
Side effects of this compound
This compound has been proven safe and effective with very few side effects. Side effects include reddening, pain, and discomfort at injection sites. First-dose injections can cause headaches and lethargy, but these symptoms usually disappear quickly.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68N10O14/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62)/t20-,21-,23+,24+,25+,26+,27+,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKDNDYYIZUVCZ-ZQNQAVPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68N10O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885340-08-9 | |
| Record name | TB-500 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885340089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Fosmanogepix: A Technical Guide to Its Novel Mechanism of Action on the Fungal Cell Wall
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fosmanogepix represents a first-in-class antifungal agent with a novel mechanism of action that addresses the critical need for new therapies against invasive fungal infections, particularly those caused by resistant pathogens. It is an N-phosphonooxymethyl prodrug that is rapidly converted in vivo to its active moiety, manogepix (MGX). Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), a key component in the biosynthesis pathway of glycosylphosphatidylinositol (GPI) anchors. This inhibition disrupts the localization and function of a wide range of GPI-anchored proteins essential for fungal cell wall integrity, adhesion, and virulence. This technical guide provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual pathways to fully elucidate its impact on the fungal cell.
Introduction: The Unmet Need in Antifungal Therapy
Invasive fungal infections are a growing global health threat, associated with high morbidity and mortality rates, especially in immunocompromised populations.[1] The therapeutic arsenal has been limited to a few classes of drugs, and their efficacy is increasingly challenged by the emergence of drug-resistant strains, such as echinocandin-resistant Candida and azole-resistant Aspergillus.[2][3] Fosmanogepix's unique target, which is conserved across a broad range of fungal pathogens but absent in humans, presents a promising and differentiated approach to overcoming these challenges.[4][5]
Core Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis
The primary mechanism of fosmanogepix revolves around the disruption of the fungal cell wall through the inhibition of GPI-anchored protein maturation.
2.1. Prodrug Conversion and Target Engagement Fosmanogepix is administered as a prodrug to enhance bioavailability.[2] Following administration, systemic phosphatases rapidly cleave the N-phosphonooxymethylene group to release the active drug, manogepix.[3][6][7] Manogepix then targets Gwt1, a highly conserved fungal enzyme located in the endoplasmic reticulum.[8][9]
2.2. The Role of Gwt1 and GPI Anchors Gwt1 catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical early step in the GPI-anchor biosynthesis pathway.[2][9] GPI anchors are complex glycolipids that are synthesized in the endoplasmic reticulum and post-translationally attached to the C-terminus of many proteins.[1] These anchors are essential for trafficking these proteins to the cell surface and tethering them to the cell membrane or cross-linking them into the cell wall.[1][5][9]
2.3. Downstream Consequences of Gwt1 Inhibition By inhibiting Gwt1, manogepix prevents the maturation of GPI anchors. This leads to several critical downstream effects:
-
Inhibited Protein Trafficking: Immature GPI-anchored proteins accumulate in the endoplasmic reticulum, unable to be transported to their final destinations at the cell surface.[1][10]
-
Defective Cell Wall Architecture: The fungal cell wall is deprived of essential GPI-anchored mannoproteins, which are crucial for maintaining structural integrity, adhesion, and biofilm formation.[3][6][11] This results in severe growth defects and, ultimately, cell death.[7][12]
-
Reduced Virulence: Key virulence factors, including adhesin proteins like Als1 in C. albicans, are GPI-anchored. Their diminished expression on the cell surface reduces the fungus's ability to adhere to host cells.[2][9]
-
Immune System Recognition: The compromised cell wall exposes underlying β-(1,3)-D-glucans, which are potent immunostimulants, potentially increasing recognition of the fungus by the host immune system.[1][5][10]
References
- 1. youtube.com [youtube.com]
- 2. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Glycosylphosphatidylinositol-Modified Cell Wall Proteins in Pichia pastoris and Their Recombinant Expression on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Based High Throughput Screen with the filamentous fungus Aspergillus fumigatus to identify small molecules with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel luciferase‐based reporter tool to monitor the dynamics of carbon catabolite repression in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cell Wall Integrity Pathway Contributes to the Early Stages of Aspergillus fumigatus Asexual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Manogepix and the Gwt1 Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of manogepix, a first-in-class antifungal agent, and its unique mechanism of action targeting the fungal enzyme Gwt1. It consolidates in vitro, in vivo, and clinical data, outlines key experimental methodologies, and visualizes the core biological pathways and workflows.
Introduction: A Novel Antifungal Target
Invasive fungal infections represent a significant and growing threat to public health, exacerbated by the rise of drug-resistant strains. Manogepix (MGX, APX001A) is the active moiety of the prodrug fosmanogepix (FMGX, APX001). It introduces a novel mechanism of action by specifically inhibiting the fungal enzyme Gwt1 (Glycosylphosphatidylinositol-anchored Wall protein Transfer 1), a critical component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1][2][3] This unique target provides manogepix with a broad spectrum of activity, including against pathogens resistant to existing antifungal classes like azoles and echinocandins.[3][4]
Fosmanogepix is currently in Phase 2 clinical trials and has demonstrated high oral bioavailability (>90%), allowing for seamless transition between intravenous (IV) and oral formulations.[4][5] Its development marks a significant advancement in the search for effective treatments against difficult-to-treat fungal pathogens.
The Gwt1 Inhibition Pathway
The GPI anchor biosynthesis pathway is essential for the proper localization and function of a wide array of fungal cell surface proteins, which are crucial for cell wall integrity, adhesion, and virulence.[6] Gwt1, an inositol acyltransferase, catalyzes a key, early step in this process within the endoplasmic reticulum.[3][7]
Manogepix functions by inhibiting Gwt1, thereby disrupting the entire downstream pathway. Fosmanogepix is the inactive prodrug, which is rapidly converted in vivo by systemic phosphatases into the active manogepix molecule.[1][5] Recent structural studies have revealed that manogepix acts as a competitive inhibitor, occupying the hydrophobic binding cavity for the enzyme's natural substrate, palmitoyl-CoA.[8] This inhibition prevents the acylation of glucosaminyl-phosphatidylinositol (GlcN-PI), a critical step for the maturation of the GPI anchor.[3][8]
Mechanism of Action and Downstream Cellular Effects
The inhibition of Gwt1 by manogepix initiates a cascade of events that ultimately compromise fungal cell viability. The primary consequence is the failed maturation and trafficking of GPI-anchored proteins.[3] This leads to several critical downstream effects:
-
Defective Cell Wall Integrity : GPI-anchored proteins are essential structural and enzymatic components of the fungal cell wall. Their absence weakens the cell wall, rendering the fungus susceptible to osmotic stress.
-
Endoplasmic Reticulum (ER) Stress : The accumulation of unprocessed GPI-anchored proteins in the ER triggers the unfolded protein response (UPR), a sign of significant cellular stress.[9]
-
Inhibition of Virulence Factors : Manogepix has been shown to inhibit fungal adherence and biofilm formation, key virulence factors, at sub-MIC concentrations.[3][5]
These combined effects result in a potent antifungal activity, leading to fungal cell death.[6]
References
- 1. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Fosmanogepix used for? [synapse.patsnap.com]
- 7. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Antifungal Spectrum of Activity of Unii-qhk6Z47gtg (TB-500)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the publicly available information regarding the antifungal properties of the peptide identified as Unii-qhk6Z47gtg. Extensive literature searches have revealed limited specific data on its direct antifungal spectrum of activity.
Introduction and Identification of Unii-qhk6Z47gtg
The identifier Unii-qhk6Z47gtg refers to a synthetic peptide commonly known as TB-500 . TB-500 is a synthetic version of a fragment of the naturally occurring 43-amino acid protein, thymosin beta-4 (Tβ4). The primary and well-documented biological activities of TB-500 and Tβ4 are centered on tissue regeneration, wound healing, and anti-inflammatory effects. While some literature suggests potential antimicrobial properties, specific and quantitative data on its antifungal spectrum are scarce.
Chemical and Physical Properties of Unii-qhk6Z47gtg (TB-500):
-
Molecular Formula: C38H68N10O14
-
Amino Acid Sequence: Ac-Leu-Lys-Lys-Thr-Glu-Thr-Gln-OH
-
Molecular Weight: 889.0 g/mol
Antifungal Spectrum of Activity: Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of Unii-qhk6Z47gtg against Pathogenic Fungi
| Fungal Species | Strain | MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | No data available | No data available | No data available | |
| Candida glabrata | ATCC 90030 | No data available | No data available | No data available | |
| Candida parapsilosis | ATCC 22019 | No data available | No data available | No data available | |
| Cryptococcus neoformans | H99 | No data available | No data available | No data available | |
| Aspergillus fumigatus | Af293 | No data available | No data available | No data available | |
| Other | No data available | No data available | No data available |
Table 2: Minimum Fungicidal Concentration (MFC) of Unii-qhk6Z47gtg against Pathogenic Fungi
| Fungal Species | Strain | MFC (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | No data available | |
| Candida glabrata | ATCC 90030 | No data available | |
| Aspergillus fumigatus | Af293 | No data available | |
| Other | No data available |
Indirect Antifungal and Antimicrobial Effects
While direct antifungal activity data is lacking, some studies on the parent molecule, thymosin beta-4, suggest indirect mechanisms that could contribute to antifungal outcomes.
-
In Vivo Reduction of Fungal Burden: A study on mice infected with Aspergillus fumigatus demonstrated that administration of thymosin beta-4 reduced fungal growth in the lungs and significantly increased survival rates. This suggests an in vivo effect, which could be mediated by potentiating the host's immune response, such as enhancing phagocytosis and fungal killing by effector cells.
-
Upregulation of Antimicrobial Peptides: Research on bacterial keratitis caused by Pseudomonas aeruginosa showed that while thymosin beta-4 did not exhibit direct bactericidal activity in Minimum Inhibitory Concentration (MIC) assays, it did upregulate the expression of antimicrobial peptides (AMPs) and related molecules in human corneal epithelial cells. This indicates an indirect antimicrobial effect by stimulating the innate immune system.
Experimental Protocols
Detailed experimental protocols for determining the antifungal spectrum of Unii-qhk6Z47gtg are not described in the literature. The following represents a standard methodology based on Clinical and Laboratory Standards Institute (CLSI) guidelines that can be adapted for this purpose.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
-
Preparation of Unii-qhk6Z47gtg (TB-500) Dilutions:
-
A stock solution of TB-500 is prepared in a suitable solvent (e.g., sterile water or DMSO).
-
Serial twofold dilutions are prepared in 96-well microtiter plates using RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted peptide.
-
Plates are incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of visible fungal growth compared to the growth control well.
-
Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing:
-
Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate.
-
-
Incubation:
-
The agar plates are incubated at 35°C for 24-48 hours.
-
-
MFC Determination:
-
The MFC is the lowest concentration of the peptide that results in no fungal growth or a ≥99.9% reduction in the initial inoculum.
-
Signaling Pathways and Mechanism of Action
The known signaling pathways associated with thymosin beta-4 and its fragments like TB-500 are primarily related to their regenerative and anti-inflammatory functions, not direct antifungal activity. A direct fungicidal or fungistatic mechanism has not been elucidated.
Known Signaling Pathways:
-
Actin Sequestration: TB-500 binds to G-actin, preventing its polymerization into F-actin. This regulation of the actin cytoskeleton is crucial for cell motility, which is a key component of wound healing.
-
Anti-inflammatory Signaling: Thymosin beta-4 can downregulate the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.
-
Tissue Repair and Regeneration: Tβ4 can regulate pathways such as PI3K/Akt/eNOS and Notch during tissue repair.
Hypothetical Antifungal Mechanism of Action Workflow
The following diagram illustrates a hypothetical workflow for how TB-500 might exert an indirect antifungal effect based on the available literature.
Caption: Hypothetical indirect antifungal mechanism of Unii-qhk6Z47gtg (TB-500).
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Standard workflow for in vitro antifungal susceptibility testing.
Conclusion
Unii-qhk6Z47gtg, identified as the synthetic peptide TB-500, is a well-researched molecule for its regenerative and anti-inflammatory properties. While there are some indications of potential antimicrobial and antifungal effects, primarily through indirect mechanisms such as modulating the host immune response, there is a significant lack of direct, quantitative evidence to establish its antifungal spectrum of activity. Further research, including systematic in vitro susceptibility testing against a broad panel of fungal pathogens, is required to elucidate any direct antifungal properties of this peptide.
In Vitro Efficacy of Fosmanogepix Against the Emerging Pathogen Candida auris: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
October 29, 2025
Executive Summary
Candida auris has emerged as a formidable, often multidrug-resistant, fungal pathogen, posing a significant global health threat. The urgent need for novel antifungal agents with distinct mechanisms of action is paramount. Fosmanogepix, a first-in-class antifungal agent, and its active moiety, manogepix, have demonstrated potent in vitro activity against a broad range of C. auris isolates, including those resistant to existing antifungal drug classes. This technical guide provides a comprehensive analysis of the in vitro activity of fosmanogepix against C. auris, detailing quantitative susceptibility data, experimental methodologies, and the underlying mechanism of action to inform research and development efforts.
Introduction
Fosmanogepix is a novel intravenous (IV) and oral antifungal prodrug that is converted in vivo by systemic phosphatases to its active form, manogepix.[1] Manogepix exerts its antifungal effect through a novel mechanism of action, inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[2][3] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for fungal cell wall integrity and virulence.[3][4] This unique target provides activity against fungal strains that have developed resistance to other antifungal classes. This document synthesizes the current knowledge on the in vitro activity of manogepix against clinical isolates of C. auris.
Quantitative In Vitro Susceptibility Data
Numerous studies have evaluated the in vitro susceptibility of C. auris to manogepix using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Manogepix has consistently demonstrated potent activity, with low minimum inhibitory concentrations (MICs).
Table 1: Manogepix MIC Distribution for C. auris Isolates (CLSI Method)
| Study (Year) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Arendrup et al. (2020) | 122 | 0.008 | 0.03 | 0.001 to 0.25 |
| Zhu et al. (2020) | 200 | 0.03 | 0.03 | 0.004 to 0.06 |
| Govender et al. (2022) | 335 (Fluconazole-R) | 0.008 | 0.016 | 0.002 to 0.063 |
| Lockhart et al. (Phase 2 Trial, 2023) | 9 | - | - | 0.008 to 0.015 |
Table 2: Manogepix MIC Distribution for C. auris Isolates (EUCAST Method)
| Study (Year) | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| Arendrup et al. (2020) | 122 | 0.016 | 0.03 | 0.001 to 0.125 |
| Lockhart et al. (Phase 2 Trial, 2023) | 9 | - | - | 0.004 to 0.03 |
Table 3: Comparative MIC₉₀ Values (mg/L) of Manogepix and Other Antifungal Agents against C. auris
| Antifungal Agent | Zhu et al. (2020) (CLSI) | Arendrup et al. (2020) (CLSI) | Arendrup et al. (2020) (EUCAST) |
| Manogepix | 0.03 | 0.03 | 0.03 |
| Anidulafungin | 0.25 | 1 | 4 |
| Caspofungin | 0.25 | 0.5 | 0.5 |
| Micafungin | 0.25 | 0.25 | 0.25 |
| Isavuconazole | 0.5 | 1 | 2 |
| Itraconazole | 1 | 1 | 1 |
| Posaconazole | 0.5 | 1 | 1 |
| Voriconazole | 1 | 1 | 2 |
| Amphotericin B | 2 | 2 | 1 |
| Fluconazole | >64 | >64 | >64 |
Activity Against Resistant Phenotypes
A critical attribute of manogepix is its potent activity against C. auris isolates that exhibit resistance to other antifungal agents. Studies have included multidrug-resistant (MDR) and pan-resistant strains, with manogepix maintaining low MIC values.
-
In a study of 200 New York C. auris isolates, which were all resistant to fluconazole, manogepix demonstrated MICs ranging from 0.004 to 0.06 mg/L.[5] For six pan-resistant isolates, the manogepix MIC range was 0.008 to 0.015 mg/L.[5][6]
-
A study of 394 South African isolates found that for 357 isolates resistant to at least one antifungal class, the manogepix MIC range was 0.002 to 0.063 mg/L.[7] For two pan-resistant isolates, the manogepix MICs were 0.004 and 0.008 mg/L.[7]
Mechanism of Action
Fosmanogepix is a prodrug that is metabolized in the body to manogepix, the active antifungal compound.[3] Manogepix targets and inhibits the Gwt1 enzyme, a key component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway within the endoplasmic reticulum of the fungal cell.[3][4]
The inhibition of Gwt1 disrupts the production of GPI-anchored proteins, which are vital for the structure and function of the fungal cell wall.[4] This disruption leads to impaired cell wall integrity, aberrant morphology, and ultimately, inhibition of fungal growth.[5]
Experimental Protocols
The in vitro susceptibility data presented were primarily generated using the CLSI M27 and EUCAST E.Def 7.3.2 reference methods for broth dilution antifungal susceptibility testing of yeasts.[8][9]
CLSI M27 Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) M27 standard (currently in its 4th edition) provides a reference method for the broth dilution antifungal susceptibility testing of yeasts.[7][8]
-
Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is used.[8]
-
Inoculum Preparation: The C. auris isolate is grown on a suitable agar medium (e.g., Sabouraud dextrose agar) for 24 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[10]
-
Antifungal Agent Preparation: Manogepix is serially diluted in the RPMI medium in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C for 24 hours.[7]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in growth compared to the growth control well.
EUCAST E.Def 7.3.2 Broth Microdilution Method
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 provides a similar, though not identical, standardized method.[9]
-
Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS, and supplemented with 2% glucose.[9]
-
Inoculum Preparation: The inoculum is prepared similarly to the CLSI method, with a final concentration in the wells of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
Endpoint Determination: The endpoint is read spectrophotometrically at 530 nm. The MIC is defined as the lowest concentration that produces a 50% reduction in absorbance compared to the drug-free control.
Conclusion
The available in vitro data strongly support the potent and consistent activity of fosmanogepix (via its active moiety, manogepix) against Candida auris. Its novel mechanism of action translates to efficacy against strains that are resistant to azoles, echinocandins, and polyenes. The low MIC values observed across numerous studies, including those with MDR and pan-resistant isolates, position fosmanogepix as a highly promising candidate for the treatment of infections caused by this challenging pathogen. Further clinical investigation is warranted to establish the in vivo efficacy and clinical utility of this first-in-class antifungal agent in managing C. auris infections.
References
- 1. cosciencehub.copangroup.com [cosciencehub.copangroup.com]
- 2. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 3. What is Fosmanogepix used for? [synapse.patsnap.com]
- 4. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diagnostic Approaches for Candida auris: A Comprehensive Review of Screening, Identification, and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. webstore.ansi.org [webstore.ansi.org]
Preclinical Profile of Fosmanogepix: A Novel Gwt1 Inhibitor for the Treatment of Invasive Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for fosmanogepix, a first-in-class antifungal agent, and its active moiety, manogepix, against Aspergillus fumigatus. Fosmanogepix is a water-soluble N-phosphonooxymethylene prodrug that is rapidly and completely converted to manogepix by systemic phosphatases. Manogepix targets a novel fungal enzyme, glycosylphosphatidylinositol-anchored wall transfer protein 1 (Gwt1), which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, critical components of the fungal cell wall.[1][2] This unique mechanism of action confers activity against a broad spectrum of fungal pathogens, including azole-resistant strains of Aspergillus.[2][3][4]
In Vitro Activity
Manogepix has demonstrated potent in vitro activity against a large number of clinical isolates of Aspergillus fumigatus, including strains resistant to other antifungal classes. The activity of manogepix against molds is typically reported as the Minimum Effective Concentration (MEC), the lowest drug concentration at which abnormal, branched, and stunted hyphae are observed.
Quantitative In Vitro Susceptibility Data
The following tables summarize the in vitro activity of manogepix against Aspergillus fumigatus and other Aspergillus species from various preclinical studies.
Table 1: Manogepix (MGX) In Vitro Activity against Aspergillus fumigatus
| Isolate Type | No. of Isolates | Testing Method | MEC50 (µg/mL) | MEC90 (µg/mL) | MEC Range (µg/mL) | Reference |
| Wild-Type | 397 | CLSI M38-A2 | 0.015 | 0.03 | Not Reported | [5] |
| Itraconazole-Susceptible | Not Specified | EUCAST | Not Reported | Not Reported | 0.016 - 0.125 | [3] |
| Itraconazole-Resistant | 10 | EUCAST | Not Reported | Not Reported | 0.03 - 0.125 | [3] |
| All Isolates | 246 | Not Specified | Not Reported | 0.03 | Not Reported | [6] |
Table 2: Manogepix (MGX) In Vitro Activity against Various Aspergillus Species
| Aspergillus Species | No. of Isolates | MEC50 (µg/mL) | MEC90 (µg/mL) | Modal MEC (µg/mL) | MEC Range (µg/mL) | Reference |
| A. flavus | Not Specified | Not Reported | 0.03 - 0.125 | 0.03 - 0.06 | Not Reported | [7] |
| A. niger | Not Specified | Not Reported | 0.03 - 0.125 | 0.03 - 0.06 | 0.008 - 0.125 | [3][7] |
| A. terreus | Not Specified | Not Reported | 0.03 - 0.125 | Not Reported | Not Reported | [7] |
| A. calidoustus | Not Specified | Not Reported | ≤0.008 | Not Reported | Not Reported | [8] |
In Vivo Efficacy
Fosmanogepix has demonstrated significant efficacy in various animal models of invasive aspergillosis, leading to increased survival and a reduction in fungal burden in key target organs.
Quantitative In Vivo Efficacy Data
The following table summarizes the key findings from in vivo studies of fosmanogepix in murine models of invasive pulmonary aspergillosis.
Table 3: In Vivo Efficacy of Fosmanogepix against Aspergillus fumigatus in Murine Models
| Animal Model | Immunosuppression | Treatment Regimen | Key Findings | Reference |
| Murine Pulmonary Aspergillosis | Cyclophosphamide | Fosmanogepix (dose not specified) | Improved survival rates | [7] |
| Murine Pulmonary Aspergillosis | Not Specified | Fosmanogepix (clinically relevant exposures) | Dose-dependent prolongation in median survival time | [8] |
| Murine Pulmonary Aspergillosis | Not Specified | Fosmanogepix (clinically relevant exposures) | Reduction in lung and brain fungal burden (measured by qPCR) | [8] |
Mechanism of Action: Inhibition of Gwt1
Manogepix exerts its antifungal activity by inhibiting the Gwt1 enzyme, a key component of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway in the endoplasmic reticulum. GPI anchors are essential for attaching a wide range of proteins to the fungal cell surface, which are involved in cell wall integrity, morphogenesis, and virulence.[9] By blocking Gwt1, manogepix disrupts the synthesis of GPI-anchored proteins, leading to a defective cell wall, abnormal fungal growth, and reduced virulence.[9]
Figure 1. Mechanism of action of Manogepix via inhibition of the Gwt1 enzyme.
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of manogepix against Aspergillus fumigatus is determined by broth microdilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Figure 2. Workflow for determining the Minimum Effective Concentration (MEC).
Murine Model of Invasive Pulmonary Aspergillosis
The in vivo efficacy of fosmanogepix is evaluated in an immunocompromised murine model of invasive pulmonary aspergillosis.
Figure 3. Experimental workflow for the murine model of invasive pulmonary aspergillosis.
Summary and Future Directions
The preclinical data for fosmanogepix and its active moiety, manogepix, demonstrate potent activity against Aspergillus fumigatus, including azole-resistant isolates. The novel mechanism of action, targeting the essential Gwt1 enzyme, represents a significant advancement in the development of new antifungal therapies. In vivo studies have confirmed the efficacy of fosmanogepix in reducing fungal burden and improving survival in relevant animal models of invasive aspergillosis. Further research will continue to elucidate the full potential of this promising new antifungal agent in the clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Review of the Pharmacokinetics and Bioavailability of Oral Fosmanogepix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix (FMGX) is a first-in-class, broad-spectrum antifungal agent currently in clinical development for the treatment of invasive fungal infections. It is a prodrug that is rapidly converted to its active moiety, manogepix (MGX), by systemic phosphatases following both intravenous and oral administration.[1][2][3][4] Manogepix targets the fungal enzyme Gwt1, which is essential for the synthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, leading to disruption of the fungal cell wall and loss of cell viability.[1][2][3][4] This novel mechanism of action provides activity against a wide range of yeasts and molds, including multidrug-resistant strains. A key advantage of fosmanogepix is its high oral bioavailability, allowing for a seamless transition from intravenous to oral therapy.[5][6] This document provides an in-depth technical guide on the pharmacokinetics and bioavailability of oral fosmanogepix, summarizing key clinical trial data and experimental protocols.
Pharmacokinetics of Oral Fosmanogepix
The pharmacokinetic profile of fosmanogepix has been evaluated in several Phase 1 and Phase 2 clinical trials involving healthy volunteers and patient populations. These studies have consistently demonstrated high oral bioavailability and dose-proportional pharmacokinetics of the active moiety, manogepix.
Table 1: Single Ascending Dose (SAD) Pharmacokinetics of Oral Manogepix in Healthy Adults[2][3][4]
| Dose Level (mg) | Cmax (μg/mL) | AUC (μg·h/mL) |
| 100 | 1.30 | 87.5 |
| 500 | 6.41 | 205 |
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetics of Oral Manogepix in Healthy Adults[2][3][4]
| Dose Level (mg) | Cmax (μg/mL) | AUC (μg·h/mL) |
| 500 | 6.18 | 50.8 |
| 1000 | 21.3 | 326 |
Bioavailability
Clinical trials have demonstrated the excellent oral bioavailability of fosmanogepix, which is greater than 90%.[5] This high bioavailability allows for an effective transition from intravenous to oral administration without compromising drug exposure.[5]
Effect of Food
The administration of oral fosmanogepix with food has been shown to improve its tolerability.[2][3][4]
Drug-Drug Interactions
The potential for drug-drug interactions with fosmanogepix has been investigated. Co-administration with a strong CYP3A4 inhibitor, itraconazole, did not have a significant effect on the exposure of fosmanogepix or manogepix.[7][8] However, co-administration with a strong pan-CYP inducer, rifampin, resulted in an approximately 45% decrease in manogepix exposure, while not affecting fosmanogepix exposure.[7][8]
Experimental Protocols
The pharmacokinetic data presented above were generated from rigorously designed clinical trials. The following sections detail the methodologies employed in these key studies.
Phase 1 Single and Multiple Ascending Dose Studies
These studies were conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of intravenous and oral fosmanogepix.
-
Study Design: These were placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.[2][3][4]
-
Participants: Healthy adults, typically between the ages of 18 and 55 years, were enrolled.[2][3][4]
-
Dosing Regimens:
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of manogepix.
-
Analytical Method: Plasma concentrations of manogepix were quantified using a validated bioanalytical method.
Phase 1 Clinical Trial Workflow for Fosmanogepix
Phase 2 Efficacy and Safety Study in Candidemia
This study evaluated the clinical safety and efficacy of fosmanogepix in patients with candidemia.
-
Study Design: This was a global, multicenter, open-label, non-comparative study.[6]
-
Participants: Non-neutropenic adult patients with a positive blood culture for Candida spp. were enrolled.[6]
-
Dosing Regimen: Patients received a loading dose of 1000 mg of fosmanogepix intravenously twice daily on day 1, followed by a maintenance dose of 600 mg intravenously once daily. A switch to 700 mg of oral fosmanogepix once daily was permitted from day 4 onwards.[5]
Metabolism and Mechanism of Action
Fosmanogepix is a phosphate ester prodrug that is designed for enhanced solubility and stability. Following administration, it undergoes rapid and extensive conversion to its active form, manogepix.
Metabolic Activation and Mechanism of Action of Fosmanogepix
Conclusion
Oral fosmanogepix exhibits a favorable pharmacokinetic profile characterized by high bioavailability, dose-proportional exposure of its active moiety manogepix, and a manageable drug-drug interaction profile. These attributes, combined with its broad spectrum of antifungal activity, position fosmanogepix as a promising new agent for the treatment of invasive fungal infections, offering the significant clinical advantage of a seamless transition from intravenous to oral therapy. Further clinical investigations are ongoing to continue to delineate its role in the management of these serious infections.[9]
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Safety and Pharmacokinetics of Intravenous and Oral Fosmanogepix, a First-in-Class Antifungal Agent, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Phase 1 drug-drug interaction study to assess the effect of CYP3A4 inhibition and pan-CYP induction on the pharmacokinetics and safety of fosmanogepix in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Fosmanogepix: A Deep Dive into Tissue Distribution Across Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix (APX001) is a first-in-class antifungal agent, a prodrug of manogepix (MGX), which targets the fungal enzyme Gwt1, essential for cell wall integrity. A critical aspect of its preclinical evaluation is understanding its distribution into various tissues, which is paramount for predicting efficacy in treating deep-seated invasive fungal infections. This technical guide synthesizes available data on the tissue distribution of fosmanogepix and its active moiety, manogepix, in various animal models, providing quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow.
Quantitative Tissue Distribution Data
The following table summarizes the quantitative data on manogepix tissue concentrations and ratios in different animal models following administration of fosmanogepix.
| Animal Model | Tissue | Dose of Fosmanogepix | Time Point | Concentration / Ratio | Citation |
| Rabbit | Aqueous Humor | 25, 50, 100 mg/kg BID | Day 6 | Liquid to plasma ratios: 0.19 to 0.52 | [1][2] |
| Vitreous | 25, 50, 100 mg/kg BID | Day 6 | Liquid to plasma ratios: 0.09 to 0.12 | [1][2] | |
| Choroid | 25, 50, 100 mg/kg BID | Day 6 | Liquid to plasma ratios: 0.02 to 0.04 | [1][2] | |
| Meninges | 25, 50, 100 mg/kg BID | Day 6 | Tissue/plasma ratio: ~1:1 | [1] | |
| Cerebrum | 25, 50, 100 mg/kg BID | Day 6 | Tissue/plasma ratio: ~1:1 | [1] | |
| Cerebellum | 25, 50, 100 mg/kg BID | Day 6 | Tissue/plasma ratio: ~1:1 | [1] | |
| Spinal Cord | 25, 50, 100 mg/kg BID | Day 6 | Tissue/plasma ratio: ~1:1 | [1] | |
| Mouse (IAC Model) | Liver (Non-lesion) | 78 mg/kg (single dose) | 1, 3, 6, 24 h | Rapid and significant partitioning observed | [3] |
| Liver (Lesion) | 78 mg/kg (single dose) | 1 h | Lesion/non-lesion ratio: ~0.07 | [3] | |
| Liver (Lesion) | 78 mg/kg (single dose) | 24 h | Lesion/non-lesion ratio: ~0.58 | [3] | |
| Liver (Lesion) | Multi-day dosing | Day 3 | Robust accumulation in the lesion | [3] | |
| Rat | Bile | Single dose (unspecified) | Unspecified | Highest radioactivity Cmax | [3] |
| Fat | Single dose (unspecified) | Unspecified | High radioactivity Cmax | [3] | |
| Liver | Single dose (unspecified) | Unspecified | High radioactivity Cmax | [3] | |
| Monkey | Various Tissues | Single dose (unspecified) | Unspecified | Wide tissue distribution observed via QWBA | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of tissue distribution studies. The following protocols are synthesized from the descriptions of key experiments cited in the literature.
Animal Models and Dosing
-
Species: Common models include mice (e.g., for intra-abdominal candidiasis [IAC]), rats, rabbits (e.g., for endophthalmitis and meningoencephalitis), and monkeys.[1][2][3][4]
-
Administration: Fosmanogepix can be administered intravenously (IV) or orally (PO).[4][5] Oral administration is often used to assess bioavailability and clinical relevance.[4][5]
-
Dosing Regimen: Both single-dose and multiple-dose studies are conducted to evaluate initial tissue penetration and steady-state accumulation, respectively.[3] Dosages are selected to achieve clinically relevant exposures.[3]
Sample Collection and Processing
-
Time Points: Tissues and plasma are collected at various time points post-dose to characterize the pharmacokinetic profile (absorption, distribution, and elimination).[3]
-
Tissue Harvesting: Animals are euthanized, and target tissues (e.g., liver, kidney, brain, lungs, eyes) are rapidly excised, weighed, and snap-frozen in liquid nitrogen or prepared for immediate analysis.[3][6]
-
Plasma Separation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
Analytical Techniques for Quantitation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying drug concentrations in biological matrices.
-
Sample Preparation: Tissues are homogenized, and proteins are precipitated (e.g., with acetonitrile). The supernatant is then extracted and concentrated.
-
Chromatography: The extracted sample is injected into an HPLC system to separate the analyte of interest from other matrix components.
-
Mass Spectrometry: The analyte is ionized and detected by a mass spectrometer, providing high sensitivity and specificity for accurate quantification.
-
-
Whole-Body Autoradiography (QWBA): This technique provides a qualitative and semi-quantitative visualization of the distribution of a radiolabeled drug throughout the entire animal body.
-
Radiolabeling: Fosmanogepix is synthesized with a radioactive isotope (e.g., ¹⁴C).[4]
-
Dosing and Sectioning: The radiolabeled compound is administered to the animal. At a specific time point, the animal is euthanized and frozen. The frozen carcass is then embedded and sectioned into thin slices.
-
Imaging: The sections are exposed to a phosphor imaging plate, and the resulting image reveals the distribution of radioactivity, indicating the location of the drug and its metabolites.
-
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI): This technique allows for the spatial localization of drugs within tissue sections at a microscopic level.[3]
-
Tissue Preparation: Thin tissue sections are mounted onto a conductive slide.
-
Matrix Application: A matrix compound that absorbs laser energy is applied to the tissue surface.
-
Analysis: A laser is fired at discrete spots on the tissue, desorbing and ionizing the drug molecules, which are then analyzed by a mass spectrometer to create a map of the drug's distribution.
-
-
Laser Capture Microdissection (LCM): This method is used to isolate specific cell populations or regions from tissue sections for subsequent analysis.[3]
-
Tissue Identification: Regions of interest (e.g., fungal lesions vs. healthy tissue) are identified under a microscope.
-
Microdissection: A laser is used to cut and capture the selected area onto a separate cap.
-
Quantification: The captured tissue is then processed for drug quantification using a highly sensitive method like LC-MS/MS.[3]
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical tissue distribution study of fosmanogepix.
Signaling Pathways and Logical Relationships
While fosmanogepix's mechanism of action involves the inhibition of the Gwt1 enzyme in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, a signaling pathway in the traditional sense is not directly modulated. The logical relationship is a direct inhibition of a critical fungal enzyme.
Conclusion
The available data from animal models demonstrate that fosmanogepix is widely distributed to various tissues, including those that are traditionally difficult to penetrate, such as the central nervous system and the eye.[1][2][4][6][7][8] This extensive tissue distribution, coupled with its novel mechanism of action, underscores the potential of fosmanogepix as a promising treatment for a broad range of invasive fungal infections.[5][9][10] The methodologies outlined in this guide provide a framework for conducting and interpreting tissue distribution studies, which are essential for the continued development of this and other novel antifungal agents.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of the 'Gepix' Class of Antifungals
Introduction
The global rise of invasive fungal infections, coupled with the emergence of antifungal resistance, presents a significant and growing threat to public health. The limited arsenal of antifungal drug classes, each with its own spectrum of activity and resistance mechanisms, underscores the urgent need for novel therapeutic agents. The 'gepix' class of antifungals represents a promising new frontier in the fight against these life-threatening infections. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of the first-in-class agent, fosmanogepix, and its active moiety, manogepix.
Fosmanogepix is a water-soluble N-phosphonooxymethylene prodrug that is rapidly and completely converted in vivo by systemic phosphatases to its active form, manogepix (MGX).[1][2][3][4] Manogepix exhibits a novel mechanism of action, targeting the fungal enzyme Gwt1, a key component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1][2][4] This unique mode of action confers a broad spectrum of activity against a wide range of yeasts and molds, including many multidrug-resistant strains.[1][5]
Discovery and Pre-clinical Development
The journey to the discovery of the 'gepix' class began with the identification of the compound butylbenzyl isoquinoline (BIQ), which was found to inhibit both fungal growth and the surface expression of GPI-anchored mannoproteins.[6] The target of BIQ was identified as the Gwt1 protein.[6] This led to the discovery of E1210, the pre-clinical precursor to manogepix, which demonstrated more potent Gwt1 inhibition.[6] Subsequent lead optimization efforts resulted in the development of manogepix and its orally bioavailable prodrug, fosmanogepix.
The development of fosmanogepix has been accelerated through several key designations from the U.S. Food and Drug Administration (FDA), including Fast Track and Orphan Drug designations for multiple indications, and Qualified Infectious Disease Product (QIDP) designation for the treatment of infections caused by Candida species, Aspergillus species, Coccidioides species, and Cryptococcus species.[7]
Mechanism of Action: Targeting the Fungal GPI Anchor Biosynthesis Pathway
Manogepix exerts its antifungal activity by inhibiting the fungal Gwt1 enzyme, an inositol acyltransferase.[8] This enzyme catalyzes an essential early step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in the endoplasmic reticulum.[1] GPI anchors are complex glycolipids that are post-translationally attached to the C-terminus of many proteins, tethering them to the cell membrane. In fungi, GPI-anchored proteins are crucial for cell wall integrity, adhesion, morphogenesis, and virulence.[1][5]
The inhibition of Gwt1 by manogepix disrupts the maturation and localization of GPI-anchored proteins, leading to pleiotropic effects on the fungal cell.[1][5] This includes damage to the cell wall and inhibition of key virulence factors such as adherence and hyphal formation in Candida albicans.[1][5] Importantly, manogepix is highly selective for the fungal Gwt1 enzyme and does not inhibit the closest human ortholog, PIG-W, which accounts for its favorable safety profile.[4][8]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. rrpress.utsa.edu [rrpress.utsa.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Therapeutic Potential of Fosmanogepix (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Fosmanogepix: A Technical Guide to its Activity Against Azole-Resistant Fungi
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of azole-resistant fungal pathogens represents a critical global health threat, necessitating the development of novel antifungal agents with distinct mechanisms of action. Fosmanogepix, a first-in-class antifungal, has emerged as a promising candidate to address this challenge. It is the N-phosphonooxymethylene prodrug of manogepix, which targets the fungal enzyme Gwt1, an essential component in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[1][2][3] This unique mechanism confers a broad spectrum of activity, including against fungal strains resistant to currently available therapies like azoles and echinocandins.[1][3][4][5] This guide provides a comprehensive technical overview of fosmanogepix, detailing its mechanism, in vitro and in vivo activity against azole-resistant fungi, experimental protocols, and clinical insights.
Mechanism of Action: Inhibition of Gwt1
Fosmanogepix is rapidly converted in vivo to its active moiety, manogepix, by systemic phosphatases.[6] Manogepix targets and inhibits Gwt1 (GPI-anchored wall transfer protein 1), a highly conserved fungal enzyme.[1][2][7] Gwt1 is an inositol acyltransferase that catalyzes an early and essential step in the GPI biosynthesis pathway within the endoplasmic reticulum.[1][5][8]
This inhibition disrupts the maturation and localization of a wide array of GPI-anchored proteins, which are crucial for fungal cell wall integrity, adhesion, morphogenesis (like hyphal formation in Candida albicans), and virulence.[1][2][9] By preventing the proper anchoring of these proteins to the cell wall, manogepix exerts a pleiotropic effect, leading to cell wall damage and inhibition of fungal growth.[1] Importantly, manogepix is highly specific to the fungal Gwt1 and does not inhibit the closest mammalian ortholog, PIGW, ensuring fungal-specific activity.[6][9]
In Vitro Activity Against Azole-Resistant Fungi
Manogepix demonstrates potent in vitro activity against a broad range of fungal pathogens, including species with acquired or intrinsic resistance to azoles. Minimum Inhibitory Concentration (MIC) for yeasts and Minimum Effective Concentration (MEC) for molds are consistently low, underscoring its efficacy.
Activity Against Azole-Resistant Candida Species
Manogepix is highly active against Candida species that are frequently resistant to fluconazole, such as Candida auris and Candida glabrata. Studies consistently show that its activity is unaffected by resistance to other antifungal classes.
Table 1: Manogepix (MGX) Activity against Azole-Resistant Candida auris
| Comparator Antifungal | Resistance Profile of Isolates | MGX MIC Range (µg/mL) | MGX MIC₅₀ (µg/mL) | MGX MIC₉₀ (µg/mL) | Reference |
| Fluconazole | ≥90% resistant (MIC ≥32) | 0.004 - 0.06 | 0.03 | 0.03 | [10][11] |
| Pan-resistant | Resistant to azoles, AMB, echinocandins | 0.008 - 0.015 | 0.015 (median) | - | [10][11] |
| Fluconazole | Resistant | 0.002 - 0.063 | - | - | [4] |
| Fluconazole | Resistant | ≤0.002 - 0.03 | - | 0.03 | [12] |
| All Isolates (Clinical Trial) | N/A | 0.008 - 0.015 (CLSI) | - | - | [13] |
Table 2: Manogepix (MGX) Activity against Azole-Resistant Candida glabrata
| Comparator Antifungal | Resistance Profile of Isolates | MGX MIC Range (µg/mL) | MGX MIC₅₀ (µg/mL) | MGX MIC₉₀ (µg/mL) | Reference |
| Echinocandin | Resistant (fks mutations) | 0.016 - 0.12 | - | - | [14] |
Activity Against Azole-Resistant Aspergillus and Rare Molds
Manogepix retains potent activity against Aspergillus fumigatus isolates with known azole-resistance mechanisms. Its activity also extends to rare and difficult-to-treat molds that are often intrinsically resistant to azoles.
Table 3: Manogepix (MGX) Activity against Azole-Resistant Molds
| Fungal Species | Resistance Profile of Isolates | MGX MEC Range (µg/mL) | MGX MEC₅₀ (µg/mL) | MGX MEC₉₀ (µg/mL) | Reference |
| Aspergillus spp. | Itraconazole-resistant | N/A | 0.03 - 0.06 | 0.06 - 0.125 | [14] |
| Aspergillus calidoustus | Azole-resistant | ≤0.008 | - | - | [4] |
| A. lentulus | Azole-resistant | 0.008 | - | - | [4] |
| A. ustus species complex | Azole-resistant | 0.004 - 0.015 | - | - | [4] |
| Fusarium oxysporum complex | N/A | 0.12 - >16 | 1 | 8 | [15] |
| Fusarium solani complex | N/A | 0.06 - >16 | 4 | 16 | [15] |
Experimental Protocols
Standardized methodologies are employed to evaluate the in vitro susceptibility and in vivo efficacy of fosmanogepix.
In Vitro Susceptibility Testing
Antifungal susceptibility testing is predominantly performed according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Yeasts (Candida spp.): The broth microdilution method as described in CLSI document M27 is used.[12][16] MICs are determined visually after 24 hours of incubation and are defined as the lowest drug concentration that inhibits growth by at least 50% compared to the growth control.[12]
-
Filamentous Fungi (Aspergillus, Fusarium spp.): The methodology follows CLSI document M38.[15] For manogepix, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the formation of small, dense, hyphal colonies compared to the fluffy growth in the control well.[15] For azoles, the standard endpoint is the MIC, typically read after 48 hours of incubation.[15]
In Vivo Efficacy Models
Murine models of disseminated or pulmonary fungal infections are standard for assessing in vivo efficacy. These models are crucial for evaluating drug performance against resistant strains.
-
Model: Typically, neutropenic mice are used to mimic an immunocompromised state.[17]
-
Infection: Mice are infected intravenously (for disseminated candidiasis) or via inhalation (for pulmonary aspergillosis) with a clinical isolate, often one with confirmed azole resistance.[4][17]
-
Treatment: Therapy with fosmanogepix (administered orally or intraperitoneally), a comparator antifungal (e.g., fluconazole), or a vehicle control is initiated, often after a delay of 24 hours to allow the infection to establish.[17]
-
Endpoints: Efficacy is measured by two primary endpoints:
In Vivo Efficacy Against Azole-Resistant Fungi
Fosmanogepix has demonstrated significant in vivo efficacy in various animal models of invasive fungal infections caused by azole-resistant pathogens.
-
Candida auris: In a murine model of invasive candidiasis using a fluconazole-resistant C. auris isolate (fluconazole MIC >64 µg/mL), delayed therapy with fosmanogepix resulted in significant improvements in survival compared to fluconazole-treated and control mice.[12][17] Furthermore, fosmanogepix treatment led to significant reductions in the fungal burden in both the kidneys and brains.[4][12][17]
-
Aspergillus fumigatus: Fosmanogepix has shown efficacy in pulmonary infection models involving A. fumigatus, with improved survival rates and reduced fungal burden in the lungs.[1][9] Its novel mechanism makes it effective against strains with azole-resistance mutations.[1][4]
-
Rare Molds: Efficacy has also been demonstrated in murine models of infection with intrinsically resistant molds like Scedosporium prolificans and Fusarium solani.[1][3]
Clinical Insights and Development
Fosmanogepix is advancing through clinical development, with Phase 2 trials completed for candidemia, invasive candidiasis caused by C. auris, and invasive mold infections.[1][9][13][18]
-
Candidemia (C. auris): In a Phase 2 trial involving patients with candidemia caused by C. auris, fosmanogepix was found to be safe, well-tolerated, and efficacious.[13] The treatment success rate as assessed by an independent data review committee was 89% (8 out of 9 patients).[13] All C. auris isolates from the trial showed low MICs to manogepix (0.008 to 0.015 µg/mL).[13]
-
Bioavailability: Clinical trials have demonstrated high oral bioavailability (>90%), which allows for a seamless transition from intravenous to oral administration without compromising drug exposure.[1][3][5]
Resistance Potential
The potential for resistance development to manogepix has been evaluated. The median frequency of spontaneous mutations conferring reduced susceptibility in Candida species was found to be low, ranging from 3 × 10⁻⁸ to <1.85 × 10⁻⁸.[7] While mutants with reduced susceptibility could be generated in vitro through serial passage, no cross-resistance to other major antifungal classes (amphotericin B, echinocandins, or azoles) was observed.[7] This suggests that the potential for resistance development is relatively low and consistent with other antifungal agents.[7]
Conclusion
Fosmanogepix stands out as a promising new antifungal agent with a novel mechanism of action that is highly effective against a wide range of azole-resistant fungi. Its potent in vitro activity against resistant strains of Candida and Aspergillus, coupled with proven efficacy in preclinical in vivo models and encouraging clinical trial data, positions it as a valuable future option for treating life-threatening invasive fungal infections. The high oral bioavailability and favorable safety profile further enhance its potential to address the significant unmet medical need created by the spread of antifungal resistance.
References
- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Fosmanogepix used for? [synapse.patsnap.com]
- 3. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of Delayed Therapy with Fosmanogepix (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. In vitro manogepix susceptibility testing of South African Emergomyces africanus, Emergomyces pasteurianus, and Blastomyces emzantsi clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 18. Amplyx Pharmaceuticals Advances Development of Novel Antifungal, Fosmanogepix - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols for Fosmanogepix in Murine Models of Candidiasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosmanogepix (formerly APX001) is a first-in-class antifungal agent with a novel mechanism of action, currently in clinical development for the treatment of invasive fungal infections. It is a prodrug that is rapidly converted in vivo to its active moiety, manogepix (APX001A), by systemic phosphatases. Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, thereby disrupting fungal cell wall integrity and growth.[1][2] These application notes provide a summary of effective dosages and detailed protocols for the use of fosmanogepix in in vivo mouse models of candidiasis, based on published studies.
Data Presentation: Fosmanogepix Dosage and Efficacy
The following tables summarize the quantitative data on fosmanogepix dosages, administration routes, and efficacy in various mouse models of candidiasis.
Table 1: Efficacy of Fosmanogepix in a Murine Model of Invasive Candidiasis (Candida auris)
| Mouse Model | Treatment Regimen | Administration Route | Duration | Efficacy Outcome | Reference |
| Neutropenic | 104 mg/kg TID | Intraperitoneal (i.p.) | 7 days | Significant improvement in survival. | [3][4] |
| Neutropenic | 130 mg/kg TID | Intraperitoneal (i.p.) | 7 days | Significant improvement in survival. | [3][4] |
| Neutropenic | 260 mg/kg BID | Intraperitoneal (i.p.) | 7 days | Significant improvement in survival and significant reduction in kidney and brain fungal burden.[3][4][5] | [3][4] |
TID: Three times daily; BID: Twice daily.
Table 2: Efficacy of Fosmanogepix in a Murine Model of Intra-abdominal Candidiasis (Candida albicans)
| Mouse Model | Treatment Regimen | Administration Route | Duration | Efficacy Outcome | Reference |
| Immunocompetent | 78 mg/kg QD + ABT (50 mg/kg) | Oral (p.o.) | 4 days | Reduction in liver fungal burden. | [6] |
QD: Once daily; ABT: 1-aminobenzotriazole (a cytochrome P450 inhibitor used to achieve human-like drug exposures in mice).[6]
Experimental Protocols
Protocol 1: Murine Model of Invasive Candidiasis (Candida auris)
This protocol is adapted from studies evaluating the efficacy of fosmanogepix against invasive candidiasis caused by the emerging pathogen Candida auris.[3][4]
1. Immunosuppression:
-
To induce neutropenia, administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally on days -2 and +1 relative to infection.
-
Alternatively, a combination of cyclophosphamide and cortisone acetate can be used to render mice neutropenic.[7]
2. Infection:
-
Culture Candida auris on Sabouraud dextrose agar.
-
Prepare a yeast suspension in sterile saline and adjust the concentration to 1 x 10^7 CFU/mL.
-
Infect neutropenic mice via intravenous (i.v.) injection of 0.1 mL of the yeast suspension into the lateral tail vein.
3. Fosmanogepix Preparation and Administration:
-
Prepare fosmanogepix in a suitable vehicle (e.g., sterile water or saline).
-
Administer fosmanogepix via intraperitoneal (i.p.) injection.
-
Dosing regimens can be varied, for example, 104 mg/kg or 130 mg/kg three times daily, or 260 mg/kg twice daily.[3][4]
-
Initiate treatment 24 hours post-infection and continue for 7 days.[3][4]
4. Efficacy Assessment:
-
Survival Study: Monitor mice daily for 21 days post-infection and record survival.
-
Fungal Burden Arm: Euthanize a cohort of mice on day 8 (24 hours after the last treatment).
-
Aseptically remove kidneys and brains.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on appropriate agar plates (e.g., Sabouraud dextrose agar) and incubate at 37°C for 24-48 hours.
-
Count the number of colonies to determine the fungal burden (CFU/g of tissue).
Protocol 2: Murine Model of Intra-abdominal Candidiasis (Candida albicans)
This protocol is based on a study investigating the therapeutic potential of fosmanogepix for intra-abdominal candidiasis.[6][8]
1. Infection:
-
Use an immunocompetent mouse model.
-
Prepare a cell suspension of Candida albicans (e.g., strain SC5314) in a sterile stool matrix to a concentration of 1 x 10^8 CFU/mL.
-
Infect mice via intraperitoneal (i.p.) injection of 0.1 mL of the cell suspension.[6]
2. Fosmanogepix Administration with Cytochrome P450 Inhibitor:
-
To achieve clinically relevant human drug exposures in mice, co-administer fosmanogepix with the non-specific cytochrome P450 inhibitor, 1-aminobenzotriazole (ABT).[6]
-
Administer ABT (50 mg/kg) orally 2 hours prior to fosmanogepix dosing.[6]
-
Prepare fosmanogepix for oral gavage.
-
A recommended dosing regimen is 78 mg/kg of fosmanogepix once daily.[6]
-
Initiate treatment on day 3 post-infection and continue for 4 consecutive days.[6]
3. Efficacy Assessment:
-
Euthanize mice at predetermined time points (e.g., 24 hours after each dose).
-
Aseptically remove the liver.
-
Homogenize the liver tissue and perform serial dilutions for CFU enumeration as described in Protocol 1.
Mandatory Visualizations
Fosmanogepix Mechanism of Action
Caption: Mechanism of action of fosmanogepix.
Experimental Workflow for In Vivo Candidiasis Studies
Caption: General experimental workflow for mouse models of candidiasis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. researchgate.net [researchgate.net]
- 5. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Fosmanogepix (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Delayed Therapy with Fosmanogepix (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fosmanogepix Susceptibility Testing of Clinical Fungal Isolates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fosmanogepix is a first-in-class antifungal agent that is converted in vivo to its active moiety, manogepix. Manogepix targets the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, critical components of the fungal cell wall.[1][2] This novel mechanism of action provides activity against a broad spectrum of pathogenic yeasts and molds, including multidrug-resistant strains.[3][4] Standardized methods for determining the susceptibility of clinical fungal isolates to fosmanogepix are crucial for clinical diagnostics, surveillance studies, and drug development.
This document provides detailed protocols for determining the in vitro susceptibility of clinical yeast and mold isolates to fosmanogepix, primarily based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.
Data Presentation
Table 1: In Vitro Activity of Manogepix against Candida auris Isolates
| Method | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| CLSI M27-A3 | 0.008 | 0.03 | 0.001 - 0.25 | [5][6] |
| EUCAST | 0.016 | 0.03 | 0.001 - 0.125 | [5][6] |
| CLSI (NY Outbreak Isolates) | 0.03 | 0.03 | 0.004 - 0.06 | [7] |
| CLSI (South African Isolates) | 0.008 | 0.016 | 0.002 - 0.063 | [8] |
Table 2: In Vitro Activity of Manogepix against Various Fungal Species (CLSI)
| Organism | MIC/MEC₅₀ (mg/L) | MIC/MEC₉₀ (mg/L) | MIC/MEC Range (mg/L) | Endpoint | Reference |
| Candida spp. (all) | 0.008 | 0.06 | Not specified | MIC | [4] |
| Cryptococcus neoformans | 0.5 | 1 | Not specified | MIC | [4] |
| Aspergillus spp. (all) | Not specified | 0.03 (MEC) | Not specified | MEC | [4] |
| Aspergillus fumigatus | Not specified | Not specified | 0.008 - 0.125 | MEC | [9] |
| Aspergillus niger | Not specified | Not specified | 0.008 - 0.125 | MEC | [9] |
| Scedosporium spp. | 0.03 (MEC) | 0.06 (MEC) | Not specified | MEC | [10] |
| Fusarium solani species complex | 0.12 (MEC) | 0.25 (MEC) | 0.03 - 0.5 | MEC | [11] |
| Fusarium oxysporum species complex | 0.12 (MEC) | 0.25 (MEC) | 0.03 - 0.25 | MEC | [11] |
Table 3: Quality Control (QC) Ranges for Manogepix Susceptibility Testing
| QC Strain | CLSI Document | Expected MIC/MEC Range (mg/L) |
| Candida parapsilosis ATCC 22019 | M27 | Within published ranges[4][10] |
| Aspergillus flavus ATCC 204304 | M38 | Within published ranges[4][10] |
| Aspergillus fumigatus ATCC MYA-3626 | M38 | Within published ranges[4][10] |
Experimental Protocols
The following protocols are based on the CLSI M27 standard for yeasts and the M38 standard for filamentous fungi.[2][11]
Preparation of Manogepix Stock Solution and Dilutions
Manogepix, the active moiety of fosmanogepix, is used for in vitro susceptibility testing.
-
Stock Solution: Prepare a stock solution of manogepix in 100% dimethyl sulfoxide (DMSO).[6] A common stock concentration is 5,000 mg/L.[6]
-
Serial Dilutions: Perform serial twofold dilutions of the manogepix stock solution in the appropriate broth medium (RPMI-1640) to achieve the desired final concentrations for the microdilution plates. The final concentrations typically range from 0.001 to 0.5 mg/L or higher for some organisms.[6][9] The final DMSO concentration should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.
Inoculum Preparation
-
Yeast Isolates (Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of the yeast cells in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a Wickerham card. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution wells.
-
-
Filamentous Fungi (Aspergillus spp., Fusarium spp., etc.):
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension with a spectrophotometer to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
-
Broth Microdilution Assay
-
Plate Preparation: Use standard sterile 96-well microtiter plates.
-
Drug Addition: Dispense 100 µL of the appropriate manogepix dilutions in RPMI-1640 into the wells.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well.
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the inoculum (drug-free).
-
Sterility Control: A well containing 200 µL of uninoculated RPMI-1640.
-
-
Incubation:
Endpoint Determination
Endpoints are read visually.
-
Minimum Inhibitory Concentration (MIC) for Yeasts:
-
The MIC is the lowest concentration of manogepix that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control.
-
-
Minimum Effective Concentration (MEC) for Molds:
Visualizations
Caption: Workflow for Fosmanogepix Susceptibility Testing.
Caption: Logic for MIC vs. MEC Endpoint Determination.
References
- 1. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antifungal Activity of Manogepix and Other Antifungal Agents against South African Candida auris Isolates from Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rrpress.utsa.edu [rrpress.utsa.edu]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Utilizing Fosmanogepix in Combination with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for evaluating the combination of fosmanogepix with other antifungal agents. Fosmanogepix, a first-in-class antifungal agent that inhibits the fungal enzyme Gwt1, involved in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, has shown promise in combination therapies against a broad spectrum of fungal pathogens.[1]
Introduction
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised patient populations.[1] The emergence of antifungal resistance further complicates treatment, necessitating the exploration of novel therapeutic strategies, including combination therapy. The unique mechanism of action of fosmanogepix, targeting the fungal cell wall integrity, makes it a promising candidate for synergistic interactions with other antifungal classes that target the fungal cell membrane or other cellular processes.
In Vitro Synergy of Fosmanogepix Combinations
In vitro studies are crucial for identifying synergistic, indifferent, or antagonistic interactions between antifungal agents. The most common methods for assessing these interactions are the checkerboard broth microdilution assay and time-kill curve analysis.
Quantitative Data from In Vitro Synergy Studies
The following tables summarize the quantitative data from in vitro studies evaluating the combination of fosmanogepix (or its active moiety, manogepix) with other antifungals. The Fractional Inhibitory Concentration Index (FICI) is a key parameter, where a FICI of ≤ 0.5 typically indicates synergy.
Table 1: Fosmanogepix (Manogepix) in Combination with Azoles
| Fungal Species | Combination Agent | MIC of Manogepix (alone) (mg/L) | MIC of Combination Agent (alone) (mg/L) | FICI | Outcome | Reference |
| Madurella mycetomatis (n=7/10 isolates) | Itraconazole | <0.008 to >8 | Not specified | ≤0.5 | Synergy | [2][3] |
| Candida auris | Voriconazole | Not specified | Not specified | Not specified | Not specified |
Table 2: Fosmanogepix (Manogepix) in Combination with Echinocandins
| Fungal Species | Combination Agent | MIC of Manogepix (alone) (mg/L) | MIC of Combination Agent (alone) (mg/L) | FICI | Outcome | Reference |
| Candida auris | Anidulafungin | Not specified | Not specified | 0.28 - 0.75 | Synergy |
In Vivo Efficacy of Fosmanogepix Combinations
Animal models of invasive fungal infections are essential for validating the in vitro findings and assessing the therapeutic potential of combination therapies in a living organism.
Quantitative Data from In Vivo Efficacy Studies
The following table summarizes key findings from in vivo studies.
Table 3: Fosmanogepix in Combination with Other Antifungals in Animal Models
| Fungal Infection Model | Animal Model | Combination Therapy | Key Findings | Reference |
| Invasive Pulmonary Aspergillosis (A. fumigatus) | Murine | Fosmanogepix + Liposomal Amphotericin B | Superior to monotherapy in prolonging survival and reducing fungal burden. | [2][4][5] |
| Invasive Mucormycosis (Rhizopus arrhizus) | Murine | Fosmanogepix + Liposomal Amphotericin B | Superior to monotherapy in prolonging survival and reducing fungal burden. | [2][4][5] |
| Invasive Fusariosis (Fusarium solani) | Murine | Fosmanogepix + Liposomal Amphotericin B | Superior to monotherapy in prolonging survival and reducing fungal burden. | [2][4][5] |
| Central Nervous System Fusariosis (Fusarium lactis) | Human Case Report | Fosmanogepix + Liposomal Amphotericin B | Notable clinical improvement and reduction in brain lesions. | [6] |
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay for Antifungal Synergy
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[2][4][7]
Objective: To determine the in vitro interaction between fosmanogepix and another antifungal agent against a specific fungal isolate.
Materials:
-
Fosmanogepix (or manogepix) powder
-
Second antifungal agent powder
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Drug Preparation: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.
-
Plate Setup:
-
In a 96-well plate, add 50 µL of RPMI 1640 medium to all wells.
-
Create a two-fold serial dilution of fosmanogepix along the x-axis (e.g., columns 2-11) and the second antifungal along the y-axis (e.g., rows B-G). Column 1 will contain only the second antifungal in serial dilution, and row A will contain only fosmanogepix in serial dilution. Row H and column 12 will serve as drug-free growth and sterility controls, respectively.
-
-
Inoculum Preparation: Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in each well.
-
Inoculation: Add 50 µL of the diluted fungal inoculum to each well (except sterility controls).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
Reading Results: Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control.
-
FICI Calculation: Calculate the FICI for each combination using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
References
- 1. How We Approach Combination Antifungal Therapy for Invasive Aspergillosis and Mucormycosis in Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.5. Checkerboard Assay [bio-protocol.org]
- 3. Combination treatment of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.5. Checkerboard Microdilution Assay [bio-protocol.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Fosmanogepix: Application Notes and Protocols for the Treatment of Invasive Mold Infections in Immunocompromised Hosts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent being developed for the treatment of invasive fungal infections, including those caused by rare and difficult-to-treat molds. It is a water-soluble N-phosphonooxymethylene prodrug that is rapidly converted in the body to its active moiety, manogepix. Manogepix exhibits a novel mechanism of action, inhibiting the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1][2] These GPI-anchored proteins are crucial for fungal cell wall integrity, adhesion, and virulence.[3][4] By disrupting this pathway, fosmanogepix demonstrates broad-spectrum activity against a wide range of molds, including species resistant to existing antifungal classes.[1][2] This document provides detailed application notes and protocols for researchers and drug development professionals working with fosmanogepix.
Mechanism of Action
Manogepix, the active form of fosmanogepix, selectively targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[3][4] Gwt1 is an inositol acyltransferase located in the endoplasmic reticulum that is responsible for a critical step in the GPI anchor biosynthesis pathway.[2][5] Specifically, Gwt1 catalyzes the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI).[2] Inhibition of Gwt1 disrupts the production of GPI-anchored proteins, which are essential for trafficking and anchoring mannoproteins to the fungal cell membrane and cell wall.[3][4] This disruption leads to overwhelming stress on the endoplasmic reticulum and impairs fungal cell wall integrity, filamentation, and viability.[5][6][7] Recent structural studies have revealed that manogepix acts as a competitive inhibitor, occupying the hydrophobic cavity of the palmitoyl-CoA binding site on Gwt1.[8][9]
In Vitro Activity
Manogepix has demonstrated potent in vitro activity against a broad spectrum of invasive molds. The minimum effective concentration (MEC) is the standard endpoint for evaluating the in vitro activity of manogepix against molds, similar to echinocandins.[10]
Table 1: In Vitro Activity of Manogepix Against Common Invasive Molds
| Fungal Species | Number of Isolates | MIC/MEC Range (µg/mL) | MIC₅₀/MEC₅₀ (µg/mL) | MIC₉₀/MEC₉₀ (µg/mL) | Reference(s) |
| Aspergillus fumigatus | 246 | 0.008 - 0.125 | 0.015 | 0.03 | [11] |
| Aspergillus flavus | - | 0.008 - 0.125 | 0.03 - 0.06 | 0.06 | [12][13] |
| Aspergillus niger | - | 0.008 - 0.125 | 0.03 - 0.06 | - | [12][13] |
| Aspergillus terreus | - | - | 0.03 | - | [14] |
| Fusarium solani species complex | 49 | ≤0.015 - 0.25 | ≤0.015 | - | [4] |
| Fusarium oxysporum species complex | 49 | ≤0.015 - 0.125 | ≤0.015 | - | [4] |
| Scedosporium spp. | 12 | - | 0.06 | 0.12 | [11] |
| Lomentospora prolificans | - | - | 0.03 | 0.06 | [15] |
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the minimum effective concentration (MEC) of manogepix against filamentous fungi.
Methodology: (Based on CLSI M38 and EUCAST E.Def 9.3.1 documents)[16][17]
-
Isolate Preparation: Culture fungal isolates on appropriate agar plates (e.g., potato dextrose agar) to obtain sporulating colonies.
-
Inoculum Preparation: Prepare a spore suspension in sterile saline with 0.05% Tween 80. Adjust the suspension to a final concentration of 1 x 10² to 2.5 x 10² CFU/mL.[13]
-
Drug Dilution: Prepare serial twofold dilutions of manogepix in RPMI 1640 medium.
-
Microdilution Plate Setup: In a 96-well microtiter plate, add 100 µL of the appropriate manogepix dilution to each well. Add 100 µL of the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 48-72 hours.[17]
-
Endpoint Reading: The MEC is determined as the lowest drug concentration that leads to the formation of small, rounded, compact hyphal forms compared to the profuse hyphal growth in the drug-free control well.
In Vivo Efficacy in a Murine Model of Invasive Aspergillosis
Objective: To evaluate the efficacy of fosmanogepix in treating invasive pulmonary aspergillosis in an immunocompromised mouse model.
-
Animal Model: Use outbred ICR mice.
-
Immunosuppression: Induce neutropenia by intraperitoneal injection of cyclophosphamide (200 mg/kg) on day -2 and cortisone acetate (500 mg/kg) on days -2 and +3 relative to infection.[3][18]
-
Infection: On day 0, infect mice via the intratracheal route with a suspension of Aspergillus fumigatus spores (e.g., 2.5 x 10⁵ cells).[18]
-
Treatment: Begin treatment 16-24 hours post-infection.[3] Administer fosmanogepix orally (e.g., 78 mg/kg or 104 mg/kg) once or twice daily for 7 consecutive days.[19] Include a placebo control group (vehicle) and a positive control group (e.g., posaconazole or liposomal amphotericin B).
-
Outcome Measures:
-
Survival: Monitor survival daily for 21 days.
-
Fungal Burden: On day +4 post-infection, euthanize a subset of mice from each group. Harvest lungs and brains for quantitative fungal burden analysis by qPCR.[18]
-
Histopathology: Process tissues for histopathological examination to assess the extent of fungal invasion and tissue damage.
-
Clinical Data in Immunocompromised Hosts
A Phase 2, open-label, multicenter study (AEGIS trial; NCT04240886) evaluated the efficacy and safety of fosmanogepix for the treatment of invasive mold diseases caused by Aspergillus spp. and rare molds in adults with limited treatment options.[3]
Table 2: Key Findings from the AEGIS Phase 2 Trial
| Parameter | Result |
| Patient Population | 21 adults with invasive mold diseases and limited treatment options |
| Dosing Regimen | IV: 1000 mg twice on Day 1, then 600 mg once daily. Optional switch to Oral: 800 mg once daily from Day 4. Treatment duration up to 42 days. |
| Day 42 All-Cause Mortality | 25% (80% CI: 12.7% - 41.5%) |
| Global Response Success Rate | 40% (complete or partial response) (80% CI: 24.9% - 56.7%) |
| Safety | Acceptable safety profile. Most common treatment-related adverse events were gastrointestinal. Three participants (14.3%) discontinued due to treatment-related adverse events. |
CI: Confidence Interval
Conclusion
Fosmanogepix represents a promising new class of antifungal agents with a novel mechanism of action and a broad spectrum of activity against invasive molds. Its efficacy in preclinical models and encouraging results from Phase 2 clinical trials in immunocompromised patients highlight its potential to address the unmet medical need for new treatments for these life-threatening infections. The protocols and data presented here provide a valuable resource for researchers and drug developers in the continued investigation and clinical application of fosmanogepix.
References
- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Manogepix, the Active Moiety of the Investigational Agent Fosmanogepix, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 6. Inhibiting GPI anchor biosynthesis in fungi stresses the endoplasmic reticulum and enhances immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 726. APX001 (Fosmanogepix) Is Effective in an Immunosuppressed Mouse Model of Rhizopus oryzae Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fosmanogepix (APX001) Is Effective in the Treatment of Immunocompromised Mice Infected with Invasive Pulmonary Scedosporiosis or Disseminated Fusariosis [escholarship.org]
Application of Fosmanogepix in Treating Fusarium Infections: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive fungal infections caused by Fusarium species are associated with high morbidity and mortality, particularly in immunocompromised patient populations.[1] Treatment of fusariosis is often challenging due to the intrinsic resistance of Fusarium to many currently available antifungal agents. Fosmanogepix (FMGX) is a first-in-class antifungal agent that represents a promising therapeutic option for these difficult-to-treat infections. Fosmanogepix is the N-phosphonooxymethylene prodrug of manogepix (MGX), which targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), an essential component in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[2] Inhibition of Gwt1 disrupts the localization of critical proteins to the fungal cell wall, thereby compromising cell integrity and virulence.[2] This document provides detailed application notes and protocols for researchers and drug development professionals on the use of fosmanogepix in the context of Fusarium infections, summarizing key in vitro and in vivo data and outlining relevant experimental methodologies.
Mechanism of Action: Inhibition of Gwt1
Manogepix, the active moiety of fosmanogepix, competitively inhibits the Gwt1 enzyme. Gwt1 is an inositol acyltransferase responsible for a crucial early step in the GPI anchor biosynthesis pathway, which occurs in the endoplasmic reticulum.[2][3] Specifically, Gwt1 catalyzes the acylation of glucosaminyl phosphatidylinositol (GlcN-PI) to form glucosaminyl(acyl)phosphatidylinositol (GlcN(acyl)PI).[2] This modification is essential for the subsequent maturation and trafficking of GPI-anchored proteins to the fungal cell wall. These GPI-anchored proteins are vital for cell wall integrity, adhesion, and immune evasion. By inhibiting Gwt1, manogepix prevents the proper localization of these proteins, leading to pleiotropic effects on the fungal cell, including impaired hyphal formation and cell wall damage.[2] Recent structural studies of yeast Gwt1 in complex with manogepix have revealed that the drug occupies the hydrophobic cavity of the palmitoyl-CoA binding site, confirming a competitive inhibitory mechanism.[4]
In Vitro Activity of Manogepix Against Fusarium Species
Manogepix has demonstrated potent in vitro activity against a range of Fusarium species, including members of the clinically important Fusarium oxysporum species complex (FOSC) and Fusarium solani species complex (FSSC).[5] Unlike azoles and polyenes where the minimum inhibitory concentration (MIC) is the standard endpoint, the in vitro activity of manogepix against molds is best assessed by the minimum effective concentration (MEC). The MEC is defined as the lowest drug concentration that leads to the growth of abnormal, stunted, or branched hyphae compared to the drug-free control. This is the recommended endpoint as manogepix, similar to echinocandins, inhibits hyphal extension but does not cause complete growth inhibition.[5]
| Fusarium Species Complex | Number of Isolates | Manogepix MEC Range (µg/mL) | Manogepix MEC90 (µg/mL) | Reference |
| F. oxysporum (FOSC) | Not specified | ≤0.015 - 0.03 | Not Reported | [5] |
| F. solani (FSSC) | Not specified | ≤0.015 | Not Reported | [5] |
| Various Fusarium spp. | 67 | 0.008 - 0.5 | 0.12 | [5][6] |
| Fusarium isolates | Not specified | 0.015 - 0.03 | Not Reported | [1] |
Experimental Protocol: In Vitro Susceptibility Testing
The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38 reference method for broth microdilution antifungal susceptibility testing of filamentous fungi.
Inoculum Preparation
-
Subculture Fusarium isolates onto potato dextrose agar (PDA) and incubate at 35°C for 7 days to encourage sporulation.
-
Prepare a stock inoculum suspension by covering the culture surface with approximately 1 mL of sterile 0.85% saline containing 0.05% Tween 20.
-
Gently scrape the surface with a sterile cotton swab or loop to dislodge conidia.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to a 0.09 to 0.13 optical density at 530 nm using a spectrophotometer. This corresponds to approximately 0.4 x 106 to 5 x 106 CFU/mL.
-
Perform a 1:50 dilution of the adjusted conidial suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain the final inoculum concentration.
Broth Microdilution Assay
-
Perform serial two-fold dilutions of manogepix in RPMI 1640 medium in a 96-well microtiter plate. A typical concentration range is 0.008 to 8 µg/mL.
-
Inoculate each well with the prepared fungal suspension.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 48 to 72 hours.
-
Read the MEC endpoint visually using an inverted microscope. The MEC is the lowest concentration of manogepix that produces aberrant, small, and compact hyphal forms compared to the profuse hyphal growth in the control well.
In Vivo Efficacy of Fosmanogepix in a Murine Model of Disseminated Fusariosis
Fosmanogepix has demonstrated significant in vivo efficacy in a murine model of disseminated fusariosis caused by Fusarium solani.[6]
| Model | Treatment Group | Dose (mg/kg) | Median Survival Time (days) | Fungal Burden Reduction (log10 CE/gram tissue) | Reference |
| Immunocompromised Murine Disseminated Fusariosis (F. solani) | Placebo | - | 7 | - | [6] |
| Fosmanogepix + ABT | 78 | 12 | 2-3 log10 reduction in kidney and brain | [6] | |
| Fosmanogepix + ABT | 104 | 10 | 2-3 log10 reduction in kidney and brain | [6] | |
| Liposomal Amphotericin B | 10-15 | Comparable to Fosmanogepix | Comparable to Fosmanogepix | [6] |
*ABT (1-aminobenzotriazole) is a cytochrome P450 inhibitor used to enhance the serum half-life of manogepix in mice.
Experimental Protocol: Murine Model of Disseminated Fusariosis
The following protocol is adapted from established murine models of disseminated fusariosis treated with fosmanogepix.[6]
Animal Model and Immunosuppression
-
Use male or female BALB/c mice, 6-8 weeks old.
-
Induce immunosuppression to mimic the neutropenic state of high-risk patients. Administer cyclophosphamide (150 mg/kg intraperitoneally) on days -2 and +3 relative to infection, and cortisone acetate (250 mg/kg subcutaneously) on day -1.
Infection
-
Culture Fusarium solani on PDA for 7 days at 35°C.
-
Harvest conidia as described in the in vitro protocol.
-
Infect mice via tail vein injection with 1 x 105 conidia in a volume of 0.2 mL sterile saline.
Treatment
-
Initiate treatment 16 hours post-infection.
-
Administer fosmanogepix via oral gavage once daily for 7-8 consecutive days. Doses of 78 mg/kg and 104 mg/kg have been shown to be effective.
-
To better mimic human pharmacokinetics in mice, 1-aminobenzotriazole (ABT), a cytochrome P450 inhibitor, can be administered at 50 mg/kg two hours prior to each fosmanogepix dose to increase the half-life of manogepix.
-
Include a placebo control group (e.g., vehicle used for fosmanogepix) and a positive control group (e.g., liposomal amphotericin B, 10-15 mg/kg intravenously).
Outcome Assessment
-
Survival: Monitor mice daily for morbidity and mortality for up to 21 days post-infection.
-
Fungal Burden (qPCR):
-
At the end of the treatment period (e.g., day 8), sacrifice a cohort of mice from each group.
-
Aseptically harvest organs (kidneys, brain, spleen).
-
Homogenize tissues and extract total genomic DNA using a commercial kit.
-
Perform quantitative PCR (qPCR) using primers and a probe specific for a conserved fungal gene, such as the translation elongation factor 1-alpha (TEF1α).
-
Generate a standard curve using known quantities of Fusarium DNA to quantify the fungal burden in tissue samples, expressed as conidial equivalents per gram of tissue.
-
Clinical Application Insights
Fosmanogepix has been used in patients with invasive Fusarium infections under expanded access programs and has shown promising results. In a case series of 12 patients with invasive fusariosis, 10 (83%) had a favorable response.[2] Notably, these patients were often refractory to or intolerant of standard antifungal therapies. For example, a 26-year-old patient with acute myelogenous leukemia and disseminated Fusarium lactis infection, including central nervous system involvement, who had failed conventional therapy, showed clinical and radiological improvement after treatment with fosmanogepix in combination with liposomal amphotericin B.[7] The patient was successfully transitioned to oral fosmanogepix for long-term suppressive therapy.[7] These cases highlight the potential of fosmanogepix as a valuable agent in the treatment of severe and refractory Fusarium infections.
Conclusion
Fosmanogepix, through its active moiety manogepix, presents a novel mechanism of action with potent activity against clinically relevant Fusarium species. The data from in vitro and in vivo studies strongly support its continued development and clinical investigation for the treatment of invasive fusariosis. The detailed protocols provided herein offer a framework for researchers to further evaluate the efficacy and mechanisms of this promising antifungal agent.
References
- 1. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Manogepix, the Active Moiety of the Investigational Agent Fosmanogepix, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. jwatch.org [jwatch.org]
Application Notes and Protocols for Manogepix MIC Testing against Aspergillus Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
Manogepix (the active moiety of the prodrug fosmanogepix) is a first-in-class antifungal agent that inhibits the fungal enzyme Gwt1, which is essential for the maturation of glycosylphosphatidylinositol (GPI)-anchored proteins. This disruption of GPI anchor biosynthesis compromises fungal cell wall integrity and growth.[1] Manogepix has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including various species of Aspergillus, even those resistant to other antifungal classes like azoles.[1][2][3]
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and, more appropriately for this class of drug, the Minimum Effective Concentration (MEC) of manogepix against Aspergillus species. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
The in vitro activity of manogepix against a variety of Aspergillus species is summarized in the tables below. Data is presented as the Minimum Effective Concentration (MEC) in mg/L.
Table 1: Manogepix MEC Data for Aspergillus species (CLSI Methodology)
| Aspergillus Species | No. of Isolates | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Reference |
| Aspergillus fumigatus | 397 | --- | 0.015 | 0.03 | [4] |
| Aspergillus spp. | 246 | --- | --- | 0.03 | [5] |
| Aspergillus spp. | --- | --- | 0.015 | 0.03 | [2][4] |
| Aspergillus flavus | 22 | --- | --- | --- | [5] |
| Aspergillus niger | --- | --- | --- | --- | [5] |
| Aspergillus terreus | --- | --- | --- | --- | [5] |
Table 2: Manogepix MEC Data for Aspergillus species (EUCAST Methodology)
| Aspergillus Species | No. of Isolates | Modal MEC (mg/L) | MEC Range (mg/L) | Reference |
| Aspergillus spp. | 161 | 0.03 - 0.06 | 0.008 - 0.125 | [1][6] |
| Aspergillus fumigatus | --- | 0.03 - 0.06 | 0.016 - 0.125 | [6] |
| Aspergillus niger | --- | 0.03 | 0.008 - 0.125 | [6] |
| Aspergillus nidulans | --- | 0.03 | 0.016 - 0.06 | [6] |
Experimental Protocols
The following are detailed protocols for determining the MEC of manogepix against Aspergillus species using broth microdilution methods, harmonized from CLSI M38 and EUCAST E.Def 9.4 guidelines.
Protocol 1: Manogepix Susceptibility Testing of Aspergillus spp. based on CLSI M38
1. Materials
-
Manogepix analytical powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
-
Sterile, flat-bottom 96-well microtiter plates
-
Aspergillus isolates for testing
-
Quality control strains (e.g., Aspergillus flavus ATCC 204304)
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Spectrophotometer
-
Hemocytometer
-
Incubator (35°C)
2. Preparation of Manogepix Stock and Working Solutions
-
Stock Solution (10 mg/mL): Prepare a stock solution of manogepix at 10 mg/mL in 100% DMSO.[7]
-
Intermediate Dilutions: Perform serial dilutions of the stock solution in RPMI-1640 medium to create working solutions at 2X the final desired concentrations.
3. Inoculum Preparation
-
Culture the Aspergillus isolate on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain mature conidia.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently probing the colony with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (typically 80-82% transmittance at 530 nm) and further dilute as needed. Verify the concentration using a hemocytometer.
4. Microdilution Plate Preparation
-
Dispense 100 µL of the 2X manogepix working solutions into the wells of a 96-well microtiter plate.
-
Include a growth control well (100 µL of drug-free RPMI-1640) and a sterility control well (200 µL of drug-free RPMI-1640).
5. Inoculation and Incubation
-
Add 100 µL of the adjusted Aspergillus inoculum to each well (except the sterility control). This will result in a final inoculum concentration of 0.2 x 10⁴ to 2.5 x 10⁴ CFU/mL.
-
Seal the plates and incubate at 35°C for 46-50 hours.
6. Reading and Interpretation of Results
-
Read the plates visually using a magnifying mirror.
-
The Minimum Effective Concentration (MEC) is the lowest concentration of manogepix that produces small, rounded, compact hyphal forms compared to the abundant, filamentous growth in the drug-free control well.
Protocol 2: Manogepix Susceptibility Testing of Aspergillus spp. based on EUCAST E.Def 9.4
1. Materials
-
Same as CLSI protocol, with the exception of the medium.
-
RPMI-1640 medium supplemented with 2% glucose.
2. Preparation of Manogepix Stock and Working Solutions
-
Follow the same procedure as in the CLSI protocol.
3. Inoculum Preparation
-
Culture the Aspergillus isolate on PDA at 35°C for 5-7 days.
-
Prepare a conidial suspension in sterile saline with 0.05% Tween 80.
-
Adjust the inoculum concentration to 2-5 x 10⁵ CFU/mL using a hemocytometer.
4. Microdilution Plate Preparation
-
Follow the same procedure as in the CLSI protocol.
5. Inoculation and Incubation
-
Add 100 µL of the adjusted Aspergillus inoculum to each well.
-
Incubate the plates at 35°C for 48 hours.
6. Reading and Interpretation of Results
-
Read the MEC as the lowest concentration showing morphologically abnormal, stunted hyphae compared to the growth control.
Mandatory Visualizations
Caption: Mechanism of action of Manogepix in the fungal cell.
Caption: Experimental workflow for Manogepix MEC determination.
References
- 1. In Vitro Activity of Manogepix (APX001A) and Comparators against Contemporary Molds: MEC Comparison and Preliminary Experience with Colorimetric MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. jmilabs.com [jmilabs.com]
- 6. Manogepix, the Active Moiety of the Investigational Agent Fosmanogepix, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antifungal Activity of Manogepix and Other Antifungal Agents against South African Candida auris Isolates from Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Biofilm Disruption Assay Using Fosmanogepix
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fosmanogepix is a first-in-class antifungal agent and a prodrug that is converted in vivo to its active moiety, manogepix.[1][2] Manogepix exhibits broad-spectrum activity against a variety of pathogenic fungi, including species of Candida and Aspergillus.[3][4] Its novel mechanism of action involves the inhibition of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1), which plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[2][5] These anchors are essential for attaching mannoproteins to the fungal cell wall, and their disruption leads to compromised cell wall integrity, reduced adhesion, and inhibition of hyphal and biofilm formation.[6][7] This unique mechanism makes fosmanogepix a promising candidate for treating invasive fungal infections, including those associated with biofilms, which are notoriously resistant to conventional antifungal therapies.[5][8]
These application notes provide a detailed protocol for an in vitro biofilm disruption assay using fosmanogepix, designed to evaluate its efficacy in eradicating pre-formed fungal biofilms.
Mechanism of Action of Fosmanogepix
Fosmanogepix, upon administration, is rapidly converted by systemic phosphatases to its active form, manogepix.[7] Manogepix targets and inhibits the fungal Gwt1 enzyme, a key component in the GPI anchor biosynthesis pathway.[2] This inhibition disrupts the attachment of GPI-anchored proteins to the fungal cell wall, a process vital for fungal growth, morphology, and virulence.[9] The consequences of Gwt1 inhibition include altered cell wall structure, reduced adherence to surfaces, and a significant decrease in the ability of the fungus to form and maintain biofilms.[5][10]
Caption: Mechanism of action of Fosmanogepix.
Quantitative Data Summary
The following tables summarize the in vitro activity of manogepix against fungal biofilms, as reported in the literature. These values can serve as a benchmark for interpreting results from the biofilm disruption assay.
Table 1: In Vitro Activity of Manogepix Against Candida albicans Biofilms
| Parameter | Concentration (µg/mL) | Reference |
| IC₅₀ (Biofilm Formation Inhibition) | 0.0044 | [6] |
| Complete Biofilm Inhibition | 0.008 | [6] |
Table 2: Biofilm-Associated Minimum Inhibitory Concentrations (MICs) and Eradication Concentrations (MBEC) for Manogepix Against Various Candida Species
| Candida Species | Planktonic MIC (µg/mL) | Biofilm-Associated MIC (µg/mL) | Minimum Biofilm Eradication Concentration (MBEC) (µg/mL) | Reference |
| C. albicans | ≤2 | Significantly Higher | 2-4,119 times higher than planktonic MIC | [11] |
| C. auris | ≤2 | Significantly Higher | 2-4,119 times higher than planktonic MIC | [11] |
| C. parapsilosis | ≤2 | Significantly Higher | 2-4,119 times higher than planktonic MIC | [11] |
Note: The referenced study indicates a significant increase in biofilm-associated MICs and MBECs compared to planktonic MICs, with the fold increase varying between strains.[11]
Experimental Protocols
This section details the methodology for performing an in vitro biofilm disruption assay to assess the efficacy of fosmanogepix. This protocol is adapted from established methods for biofilm susceptibility testing.[12][13]
Materials
-
Fosmanogepix (or Manogepix, the active form, for direct in vitro testing)
-
Fungal isolate of interest (e.g., Candida albicans)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
33% (v/v) Acetic Acid
-
Spectrophotometer (microplate reader)
-
Incubator (37°C)
-
Orbital shaker
Experimental Workflow
Caption: Experimental workflow for the in vitro biofilm disruption assay.
Step-by-Step Protocol
1. Inoculum Preparation a. Streak the fungal isolate onto an SDA plate and incubate at 37°C for 24-48 hours. b. Inoculate a single colony into RPMI-1640 medium and incubate overnight at 37°C with shaking. c. Wash the cells with sterile PBS and resuspend in RPMI-1640. d. Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.
2. Biofilm Formation a. Add 100 µL of the prepared fungal suspension to the wells of a 96-well microtiter plate. b. Include wells with sterile medium only as a negative control. c. Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
3. Washing Step (Post-Biofilm Formation) a. Carefully aspirate the medium from each well, being cautious not to disturb the biofilm at the bottom. b. Gently wash the wells twice with 200 µL of sterile PBS to remove any non-adherent, planktonic cells.
4. Fosmanogepix Treatment a. Prepare serial dilutions of fosmanogepix in RPMI-1640 medium at desired concentrations (e.g., ranging from a concentration known to be effective against planktonic cells to significantly higher concentrations). b. Add 100 µL of each drug dilution to the wells containing the pre-formed biofilms. c. Include a drug-free medium control (positive control for biofilm growth). d. Incubate the plate at 37°C for 24 hours.
5. Quantification of Biofilm Disruption (Crystal Violet Assay) a. After the treatment period, aspirate the medium and wash the wells twice with sterile PBS. b. Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes. c. Remove the Crystal Violet solution and wash the wells four times with 200 µL of sterile PBS. d. Invert the plate and tap gently on a paper towel to remove any excess liquid and allow the plate to air dry. e. Add 200 µL of 33% acetic acid to each well to solubilize the Crystal Violet stain. f. Incubate for 15 minutes at room temperature. g. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
The percentage of biofilm disruption can be calculated using the following formula:
% Disruption = [1 - (ODtreated / ODuntreated)] x 100
Where:
-
ODtreated is the optical density of the wells treated with fosmanogepix.
-
ODuntreated is the optical density of the untreated (positive control) wells.
From this data, the Minimum Biofilm Eradication Concentration (MBEC) or a similar metric can be determined, representing the lowest concentration of fosmanogepix that results in a significant reduction in biofilm biomass.
Conclusion
This document provides a comprehensive guide for conducting in vitro biofilm disruption assays with fosmanogepix. The unique mechanism of action of its active moiety, manogepix, targeting the fungal Gwt1 enzyme, makes it a compelling agent against fungal biofilms. The provided protocols and data will aid researchers and drug development professionals in evaluating the potential of fosmanogepix as a novel treatment for biofilm-associated fungal infections.
References
- 1. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 2. What is Fosmanogepix used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. jwatch.org [jwatch.org]
- 10. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibiofilm activity of manogepix, ibrexafungerp, amphotericin B, rezafungin, and caspofungin against Candida spp. biofilms of reference and clinical strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Fosmanogepix Efficacy in a Galleria mellonella Model
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying the efficacy of the novel antifungal agent, Fosmanogepix, using the Galleria mellonella (greater wax moth larva) in vivo model. G. mellonella is a valuable tool for preliminary efficacy and toxicity studies of antimicrobial agents due to its innate immune system, which shares structural and functional similarities with that of mammals.
Introduction to Fosmanogepix
Fosmanogepix is a first-in-class antifungal agent currently in clinical development for the treatment of invasive fungal infections.[1][2] It is a prodrug that is rapidly converted in vivo to its active moiety, manogepix.[2][3] Manogepix exhibits a novel mechanism of action, inhibiting the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][3][4] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for the proper localization and function of a wide range of fungal cell wall proteins.[1][3] By inhibiting Gwt1, manogepix disrupts the integrity of the fungal cell wall, leading to fungal cell death.[3] This unique mechanism of action makes it a promising candidate against a broad spectrum of fungal pathogens, including those resistant to existing antifungal therapies.[1][2][5]
Galleria mellonella as an In Vivo Model
The larvae of Galleria mellonella have emerged as a powerful and ethically sound alternative to mammalian models for studying microbial pathogenesis and evaluating the efficacy of antimicrobial drugs.[6] Key advantages include a short life cycle, cost-effectiveness, and the ability to be maintained at temperatures relevant to human infection (e.g., 37°C).[7][8] Their immune response, which involves phagocytic hemocytes and the production of antimicrobial peptides, provides a relevant system for assessing the in vivo activity of antifungal compounds.
Quantitative Data Summary
The following table summarizes available data on the efficacy of manogepix (the active form of Fosmanogepix) in the Galleria mellonella model. It is important to note that research in this specific area is still emerging.
| Fungal Pathogen | Fosmanogepix (Manogepix) Regimen | Comparator(s) | Key Findings | Reference |
| Madurella mycetomatis | Monotherapy and combination with itraconazole | Itraconazole | Both monotherapy and combination therapy failed to significantly improve larval survival. | [5] |
Note: The lack of significant improvement in larval survival in the study against Madurella mycetomatis highlights the importance of empirical testing and suggests that efficacy can be pathogen-dependent. Further studies against other fungal species are warranted.
Experimental Protocols
Rearing and Selection of Galleria mellonella Larvae
-
Rearing: Larvae can be reared in-house on an artificial diet (e.g., a mixture of flour, yeast, milk powder, honey, and glycerol) at 30°C in darkness.[9] Alternatively, they can be purchased from commercial suppliers. It is crucial to use larvae from a colony that has not been exposed to antibiotics.[9]
-
Selection: For experiments, select healthy, last-instar larvae weighing between 180 and 200 mg.[10] Larvae should be pale in color and display active movement.[10] Discard any larvae that are discolored, immobile, or show signs of melanization.
Fungal Inoculum Preparation
-
Culture the fungal pathogen of interest on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a sufficient number of spores or yeast cells.
-
Harvest the fungal elements by gently scraping the surface of the agar and suspending them in a sterile saline solution (e.g., 0.9% NaCl) or Phosphate Buffered Saline (PBS) containing a small amount of a non-toxic surfactant (e.g., 0.01% Tween 80) to prevent clumping.
-
Wash the fungal suspension by centrifugation and resuspend the pellet in sterile saline or PBS.
-
Determine the concentration of the fungal suspension using a hemocytometer or by plating serial dilutions and counting colony-forming units (CFUs).
-
Adjust the concentration of the inoculum to the desired level for infection. This concentration should be determined empirically to achieve a lethal infection within a reasonable timeframe (e.g., 24-72 hours) without being immediately fatal.
Infection of Galleria mellonella Larvae
-
Use a microinjection system, such as a Hamilton syringe, for precise delivery of the inoculum.
-
Inject a defined volume (typically 10 µL) of the fungal suspension into the hemocoel of each larva.[8]
-
The injection is typically administered into one of the last prolegs to minimize injury.[8]
-
Include control groups:
-
No injection control: Larvae that are not handled or injected.
-
Sham injection control: Larvae injected with 10 µL of sterile saline or PBS to account for physical trauma from the injection.[8]
-
Administration of Fosmanogepix
-
Prepare a stock solution of Fosmanogepix in a suitable vehicle (e.g., sterile water or PBS).
-
Administer the drug via injection into the hemocoel at a different proleg from the infection site to ensure proper distribution.
-
The timing of drug administration can be varied:
-
Prophylactic: Administer Fosmanogepix before the fungal challenge.
-
Therapeutic: Administer Fosmanogepix at a specific time point after infection (e.g., 1-2 hours post-infection).
-
-
Include a vehicle control group (larvae infected and treated with the drug vehicle only).
-
Dose-response studies should be conducted to determine the optimal therapeutic dose.
Incubation and Monitoring
-
Place the larvae in sterile petri dishes and incubate them at 37°C in the dark.[8][10]
-
Monitor the larvae at regular intervals (e.g., every 12 or 24 hours) for up to 72-96 hours.[8]
-
Assess and record survival, melanization (the degree of blackening of the cuticle, indicating an immune response), and general activity. Larval death is typically defined as a lack of movement in response to touch.[8]
Data Analysis
-
Survival Curves: Plot survival data using the Kaplan-Meier method and analyze for statistical significance using the log-rank test.
-
Fungal Burden: To determine the fungal load, a subset of larvae from each group can be homogenized at specific time points. The homogenate is then serially diluted and plated on appropriate agar to enumerate CFUs.
Visualizations
Caption: Mechanism of action of Fosmanogepix (Manogepix).
Caption: Experimental workflow for testing Fosmanogepix in G. mellonella.
References
- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. What is Fosmanogepix used for? [synapse.patsnap.com]
- 4. Fosmanogepix - Wikipedia [en.wikipedia.org]
- 5. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Improving Fosmanogepix Delivery in Central Nervous System Infection Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosmanogepix in central nervous system (CNS) infection models.
Frequently Asked Questions (FAQs)
Q1: What is Fosmanogepix and how does it work against fungal infections in the CNS?
Fosmanogepix is an innovative, first-in-class antifungal agent currently being investigated for the treatment of invasive fungal infections.[1][2] It is a prodrug that is rapidly converted in the body to its active form, manogepix.[3][4] Manogepix targets and inhibits Gwt1, a fungal enzyme essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[1][2][3] These proteins are crucial for the structure and integrity of the fungal cell wall. By inhibiting Gwt1, manogepix disrupts the fungal cell wall, leading to cell death.[3] This unique mechanism of action makes it effective against a broad spectrum of fungal pathogens, including those resistant to other antifungal drug classes.[1][2]
Q2: What are the main challenges in delivering Fosmanogepix to the central nervous system?
The primary challenge in delivering Fosmanogepix, like most drugs, to the CNS is the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain from harmful substances but also restricts the entry of therapeutic agents.[5][6] Factors that can limit Fosmanogepix delivery to the CNS include:
-
Drug Efflux: P-glycoprotein (P-gp) and other efflux transporters actively pump drugs out of the brain, reducing their concentration and efficacy.[5][6]
-
Physicochemical Properties: The size, charge, and lipophilicity of a drug molecule influence its ability to cross the BBB.[7]
-
Protein Binding: Binding to plasma proteins can prevent the drug from crossing the BBB.
Q3: What are the reported tissue-to-plasma ratios for manogepix in CNS tissues?
In a rabbit model of Candida endophthalmitis and hematogenous meningoencephalitis, manogepix demonstrated excellent penetration into CNS tissues. The tissue-to-plasma concentration ratios in the meninges, cerebrum, cerebellum, and spinal cord were approximately 1:1.[8][9] This indicates that the concentration of manogepix in these tissues is comparable to its concentration in the plasma, suggesting effective BBB penetration. However, manogepix was found to be virtually undetectable in the cerebrospinal fluid (CSF).[10]
Troubleshooting Guides
Issue 1: Low or undetectable concentrations of manogepix in brain tissue or CSF.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Administration | - Route of Administration: Ensure the chosen route (e.g., intravenous, oral) is appropriate for the experimental goals and that the administration technique is correct. For intravenous administration in rabbits, the marginal ear vein is the primary site.[5] For oral administration, ensure proper gavage technique to deliver the full dose to the stomach.[6] - Vehicle Selection: The drug vehicle can impact solubility and absorption. Ensure Fosmanogepix is fully dissolved and stable in the chosen vehicle. |
| High Efflux Transporter Activity | - Co-administration with Inhibitors: Consider the co-administration of a P-glycoprotein inhibitor to reduce drug efflux from the brain. This should be done cautiously as it can increase systemic toxicity. |
| Issues with Sample Collection and Processing | - CSF Contamination: Blood contamination during CSF collection can lead to inaccurate results. Use a meticulous collection technique to obtain clear CSF.[11] - Tissue Homogenization: Incomplete homogenization of brain tissue can result in poor drug extraction. Ensure the tissue is thoroughly homogenized using an appropriate buffer and mechanical disruption method.[2][12][13] - Sample Degradation: Process and store samples appropriately to prevent drug degradation. This may involve immediate freezing and storage at -80°C. |
| Incorrect Timing of Sample Collection | - Pharmacokinetic Profile: Refer to the known pharmacokinetic profile of Fosmanogepix to determine the optimal time point for sample collection to capture peak or steady-state concentrations. |
Issue 2: High variability in fungal burden between experimental animals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum Preparation and Administration | - Standardize Inoculum: Ensure the fungal inoculum is prepared consistently, with a standardized concentration of viable fungal cells. - Precise Inoculation: Administer the inoculum accurately to the target CNS location (e.g., intracerebral, intravenous for disseminated infection models). |
| Variable Host Immune Response | - Animal Model Selection: Use a well-characterized and standardized animal model to minimize variability in the host immune response. - Immunosuppression: If using an immunosuppressed model, ensure the immunosuppression regimen is consistent across all animals. |
| Inaccurate Fungal Burden Assessment | - Quantitative PCR (qPCR): Utilize qPCR for a more sensitive and quantitative assessment of fungal DNA in brain tissue, which can be more reliable than colony-forming unit (CFU) counts.[14] - Standardized Plating: If using CFU counts, ensure consistent tissue homogenization and serial dilutions for accurate plating. |
Experimental Protocols
Protocol 1: Intravenous Administration of Fosmanogepix in a Rabbit Model
-
Animal Restraint: Securely restrain the rabbit using a mechanical restrainer or the towel wrap method.
-
Site Preparation: Shave the hair over the marginal ear vein. Clean the site with an antiseptic solution.
-
Vein Dilation: Apply a warm compress to the ear or gently massage it to dilate the vein.
-
Needle Insertion: Using a 25-27 gauge needle, insert it into the vein at a shallow angle with the bevel facing up.
-
Confirmation: A small flash of blood in the needle hub will confirm proper placement.
-
Administration: Slowly and steadily inject the prepared Fosmanogepix solution.
-
Post-Injection Care: Apply firm pressure to the injection site with gauze for at least one minute after withdrawing the needle to prevent hematoma formation.
Adapted from Virginia Tech Office of the University Veterinarian and NIH OACU guidelines.[3][5]
Protocol 2: Brain Tissue Homogenization for Manogepix Quantification
-
Tissue Collection: Euthanize the animal at the designated time point and immediately harvest the brain. Place the brain on ice.
-
Weighing: Weigh the specific brain region of interest (e.g., cerebrum, cerebellum).
-
Homogenization Buffer: Prepare a suitable ice-cold homogenization buffer (e.g., immunoprecipitation buffer with protease inhibitors).[12]
-
Homogenization: Place the weighed tissue in a homogenizer tube with the buffer. Homogenize the tissue thoroughly using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) on ice.[2][13]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.[12]
-
Supernatant Collection: Carefully collect the supernatant, which contains the drug, for subsequent analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).
-
Storage: If not analyzed immediately, store the supernatant at -80°C.
Protocol 3: Assessment of Fungal Burden in Brain Tissue by qPCR
-
DNA Extraction: Homogenize the brain tissue as described above. Extract total DNA from a known amount of the homogenate using a commercial DNA extraction kit suitable for fungal DNA.
-
qPCR Reaction Setup: Prepare a qPCR reaction mixture containing a DNA polymerase, dNTPs, forward and reverse primers specific to a fungal gene (e.g., 18S rRNA), a fluorescent probe, and the extracted DNA template.
-
qPCR Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Generate a standard curve using known quantities of fungal DNA. Quantify the amount of fungal DNA in the brain tissue samples by comparing their amplification data to the standard curve.[14]
Data Presentation
Table 1: Pharmacokinetics of Manogepix in Plasma of Rabbits After Oral Administration of Fosmanogepix
| Dosage (mg/kg) | Cmax (μg/mL) | AUC0–12 (μg·h/mL) |
| 25 | 3.96 ± 0.41 | 15.8 ± 3.1 |
| 50 | 4.14 ± 1.1 | 30.8 ± 5.0 |
| 100 | 11.5 ± 1.1 | 95.9 ± 14 |
Data from a study in a rabbit model of Candida endophthalmitis and hematogenous meningoencephalitis.[8][9][15]
Table 2: Manogepix Tissue-to-Plasma Concentration Ratios in a Rabbit CNS Infection Model
| Tissue | Tissue/Plasma Ratio |
| Meninges | ~1:1 |
| Cerebrum | ~1:1 |
| Cerebellum | ~1:1 |
| Spinal Cord | ~1:1 |
| Cerebrospinal Fluid (CSF) | Undetectable |
Data from a study in a rabbit model of Candida endophthalmitis and hematogenous meningoencephalitis.[8][9][10]
Visualizations
Caption: Mechanism of action of Fosmanogepix.
References
- 1. supremepetfoods.com [supremepetfoods.com]
- 2. nextadvance.com [nextadvance.com]
- 3. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. research.vt.edu [research.vt.edu]
- 6. bioscmed.com [bioscmed.com]
- 7. NIBSC - Brain Tissue Preparation [nibsc.org]
- 8. vetlexicon.com [vetlexicon.com]
- 9. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Pharmacokinetics of Fosmanogepix (APX001) in the Treatment of Candida Endophthalmitis and Hematogenous Meningoencephalitis in Nonneutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. academic.oup.com [academic.oup.com]
- 14. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 15. Understanding the Brain Tissue Binding Assay: A Key Tool in Pharmacology | MolecularCloud [molecularcloud.org]
Potential for Fosmanogepix drug-drug interactions in research settings
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for drug-drug interactions (DDIs) with the investigational antifungal agent, fosmanogepix. The information is presented in a question-and-answer format to address common issues and questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic relationship between fosmanogepix and manogepix?
Fosmanogepix (FMGX) is an N-phosphonooxymethyl prodrug that is rapidly and completely converted to its active moiety, manogepix (MGX), by systemic phosphatases following either intravenous or oral administration. This conversion is a critical step to consider in any experimental design.
Q2: Is fosmanogepix or manogepix a substrate for cytochrome P450 (CYP) enzymes?
-
Fosmanogepix (FMGX): Clinical study data indicates that fosmanogepix is not a substrate for CYP450 enzymes. Co-administration with a strong CYP3A4 inhibitor (itraconazole) or a pan-CYP inducer (rifampin) did not affect the plasma concentrations of fosmanogepix.
-
Manogepix (MGX): The effect of a pan-CYP inducer, rifampin, resulted in an approximate 45% decrease in manogepix exposure, suggesting that manogepix may be a substrate of one or more CYP enzymes or other enzymes/transporters induced by rifampin. In contrast, a strong CYP3A4 inhibitor, itraconazole, had no effect on manogepix exposure, indicating that CYP3A4 is not a major metabolic pathway for manogepix.
Q3: What is the potential for fosmanogepix and manogepix to inhibit CYP enzymes?
-
Fosmanogepix (FMGX): In vitro studies have shown that fosmanogepix does not exhibit reversible or time-dependent inhibition of human CYP enzymes at concentrations up to 30 µM.
-
Manogepix (MGX): In vitro data indicates that manogepix has the potential for reversible inhibition of several CYP isoforms, including CYP1A2, CYP2C9, CYP2D6, CYP3A4, CYP2B6, CYP2C8, and CYP2C19. Additionally, weak time-dependent inhibition of CYP2B6 and CYP3A4 has been observed.
Q4: Are there any known interactions with drug transporters?
Currently, there is no publicly available information on the potential for fosmanogepix or manogepix to act as substrates or inhibitors of key drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Organic Anion Transporting Polypeptides (OATPs).
Troubleshooting Guides
Issue 1: Unexpected variability in manogepix plasma concentrations in the presence of a co-administered drug.
-
Hypothesis: The co-administered drug may be an inducer of enzymes responsible for manogepix metabolism.
-
Troubleshooting Steps:
-
Review the known properties of the co-administered drug. Is it a known inducer of CYP enzymes (other than CYP3A4) or other metabolic enzymes (e.g., UGTs)?
-
Consider that the co-administered drug may be inducing drug transporters involved in the clearance of manogepix.
-
Experimental Action: Conduct an in vitro enzyme induction assay using human hepatocytes to assess if the co-administered drug induces the expression of key metabolizing enzymes.
-
Issue 2: Observing an unexpected inhibitory effect on the metabolism of a known CYP substrate when co-incubated with manogepix.
-
Hypothesis: The observed inhibition is likely due to the direct reversible or time-dependent inhibition of a specific CYP isoform by manogepix.
-
Troubleshooting Steps:
-
Identify the primary CYP isoform responsible for the metabolism of the substrate drug.
-
Cross-reference this with the known in vitro inhibitory profile of manogepix (CYP1A2, CYP2C9, CYP2D6, CYP3A4, CYP2B6, CYP2C8, and CYP2C19 for reversible inhibition; CYP2B6 and CYP3A4 for weak time-dependent inhibition).
-
Experimental Action: To quantify the interaction, perform a formal in vitro CYP inhibition assay to determine the IC50 (for reversible inhibition) or Ki and kinact (for time-dependent inhibition) of manogepix against the specific CYP isoform.
-
Data Presentation
Table 1: Summary of Clinical Drug-Drug Interaction Studies with Fosmanogepix
| Co-administered Drug | Classification | Effect on Fosmanogepix (FMGX) PK | Effect on Manogepix (MGX) PK | Reference |
| Itraconazole | Strong CYP3A4 Inhibitor | No significant effect | No significant effect | |
| Rifampin | Pan-CYP Inducer | No significant effect | ~45% decrease in exposure (AUC) |
Table 2: Summary of In Vitro CYP Inhibition Profile of Fosmanogepix and Manogepix
| Compound | Type of Inhibition | Affected CYP Isoforms | Quantitative Data (IC50/Ki) | Reference |
| Fosmanogepix | Reversible & Time-Dependent | None observed up to 30 µM | Not Applicable | |
| Manogepix | Reversible | CYP1A2, CYP2C9, CYP2D6, CYP3A4, CYP2B6, CYP2C8, CYP2C19 | Not Publicly Available | |
| Time-Dependent | CYP2B6, CYP3A4 (weak) | Not Publicly Available |
Experimental Protocols
Protocol 1: Determination of IC50 for Reversible CYP Inhibition by Manogepix
This protocol provides a general framework. Specific substrate concentrations and incubation times should be optimized for each CYP isoform.
-
Materials: Recombinant human CYP enzymes, appropriate fluorescent or metabolite-forming substrates, NADPH regenerating system, manogepix, and a suitable buffer system (e.g., potassium phosphate buffer).
-
Procedure:
-
Prepare a range of manogepix concentrations.
-
In a 96-well plate, pre-incubate the recombinant CYP enzyme, buffer, and manogepix (or vehicle control) for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the CYP substrate and the
-
Technical Support Center: Managing Adverse Effects of Fosmanogepix in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fosmanogepix in animal studies. The information is based on publicly available data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fosmanogepix and is it expected to have off-target effects in mammals?
A1: Fosmanogepix is a prodrug that is rapidly converted to its active moiety, manogepix. Manogepix inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1), which is essential for the biosynthesis of GPI-anchored proteins in the fungal cell wall. This inhibition disrupts cell wall integrity, leading to fungal cell death.[1][2] Manogepix is highly selective for the fungal Gwt1 enzyme and does not significantly inhibit the closest human ortholog, PIG-W, suggesting a low potential for target-based toxicity in mammals.
Q2: What are the generally reported adverse effects of Fosmanogepix in animal studies?
A2: Publicly available data from preclinical studies consistently indicate that Fosmanogepix is well-tolerated in animals. Reports often state that no target organ toxicities have been observed.[2] Specific studies in rabbits have shown no evidence of nephrotoxicity, a common side effect of other antifungal agents like amphotericin B.
Q3: Are there any specific administration-related issues to be aware of?
A3: In human clinical trials, the infusion time for intravenous administration was determined based on findings from animal toxicology studies. While specific details of these findings are not publicly available, it suggests that the rate of infusion may be a factor to consider in study design. For oral administration in humans, giving Fosmanogepix with food was found to improve tolerability by reducing gastrointestinal-related adverse events, such as nausea. This might be a useful consideration for oral dosing in animal studies if similar effects are observed.
Q4: Has Fosmanogepix been tested for genotoxicity or carcinogenicity?
A4: While comprehensive public reports on the genotoxicity and carcinogenicity of Fosmanogepix are not available, the progression of the drug to late-stage clinical trials suggests that a standard battery of toxicology tests, including genotoxicity assessments, would have been conducted to meet regulatory requirements. A human metabolism study noted that all but one key human plasma metabolite were also observed in the animal species used for toxicology testing, and the proportion of the unique human metabolite was not considered a toxicological concern.
Troubleshooting Guide
Issue 1: Observation of Elevated Kidney Biomarkers (e.g., Creatinine, BUN)
-
Question: We are observing elevated serum creatinine and/or blood urea nitrogen (BUN) in our animal models treated with Fosmanogepix. Is this a known effect?
-
Answer: Based on available data, this would be an unexpected finding. A study in non-neutropenic rabbits comparing Fosmanogepix to deoxycholate amphotericin B (DAMB) showed that Fosmanogepix did not cause a significant increase in serum creatinine or urea nitrogen, whereas DAMB, a known nephrotoxic agent, did.
-
Troubleshooting Steps:
-
Confirm Baseline Values: Ensure that baseline kidney function was normal in the affected animals before dosing.
-
Vehicle Control: Scrutinize the data from your vehicle control group to rule out any effects of the formulation itself.
-
Dehydration: Assess the animals for signs of dehydration, as this can independently lead to elevated renal biomarkers. Ensure adequate access to water.
-
Underlying Conditions: Consider if the animal model has any underlying conditions that might predispose them to renal effects.
-
Dose and Formulation: Re-verify the dose calculations and the stability and purity of your Fosmanogepix formulation.
-
-
Issue 2: Gastrointestinal Upset (e.g., decreased food intake, loose stools) after Oral Dosing
-
Question: Our animals are showing signs of gastrointestinal upset after oral administration of Fosmanogepix. How can we mitigate this?
-
Answer: While specific data on GI effects in animals is limited, human studies have shown that administering oral Fosmanogepix with food improves tolerability.
-
Troubleshooting Steps:
-
Administration with Food: If your study design allows, try administering the oral dose of Fosmanogepix with a small amount of palatable food or shortly after the animals' main feeding time.
-
Dose Fractionation: If a once-daily high dose is being used, consider if the study protocol can be adapted to a lower, more frequent dosing schedule to reduce the peak concentration in the GI tract.
-
Formulation Check: Evaluate the oral formulation for any potential irritants. Consider if the osmolality or pH of the vehicle could be contributing to the observed effects.
-
-
Data Presentation
Table 1: Renal Safety Biomarkers in Rabbits with Candida Endophthalmitis and Meningoencephalitis
| Treatment Group | Serum Creatinine (mg/dL) | Serum Urea Nitrogen (mg/dL) |
| Untreated Control | 2.1 ± 0.2 | 45 ± 5 |
| Fosmanogepix (25 mg/kg BID) | 1.3 ± 0.1 | 25 ± 2 |
| Fosmanogepix (50 mg/kg BID) | 1.4 ± 0.1 | 28 ± 3 |
| Fosmanogepix (100 mg/kg BID) | 1.5 ± 0.2 | 29 ± 2 |
| Deoxycholate Amphotericin B (1 mg/kg QD) | 3.5 ± 0.5 | 75 ± 10 |
-
*Data are presented as mean ± standard error of the mean.
-
*Indicates a statistically significant difference compared to the untreated control group.
-
BID: twice daily; QD: once daily.
Experimental Protocols
Key Experiment: Assessment of Renal Safety in a Rabbit Model of Disseminated Candidiasis
-
Animal Model: Female, immunocompetent New Zealand White rabbits.
-
Infection Model: Intravenous inoculation with Candida albicans to induce disseminated infection, including endophthalmitis and meningoencephalitis.
-
Treatment Groups:
-
Untreated control
-
Oral Fosmanogepix at 25 mg/kg twice daily
-
Oral Fosmanogepix at 50 mg/kg twice daily
-
Oral Fosmanogepix at 100 mg/kg twice daily
-
Intravenous deoxycholate amphotericin B at 1 mg/kg once daily
-
-
Treatment Initiation and Duration: Antifungal therapy was initiated 48 hours after inoculation and administered for 7 days.
-
Sample Collection and Analysis:
-
Blood samples were collected periodically to assess serum creatinine and serum urea nitrogen levels.
-
At the end of the study, animals were euthanized, and tissues were collected for fungal burden analysis and histopathology.
-
-
Statistical Analysis: Comparisons between treatment groups and the untreated control group were performed using appropriate statistical tests (e.g., ANOVA).
Visualizations
Caption: Mechanism of action of Fosmanogepix.
Caption: General workflow for assessing adverse effects.
Disclaimer: This information is intended for research professionals and is based on publicly available data as of the date of this document. It is not a substitute for a comprehensive review of all available literature and regulatory documents. Researchers should design their studies based on their specific objectives and in accordance with all applicable animal welfare regulations. While Fosmanogepix has shown a favorable safety profile, it is crucial to include appropriate control groups and monitoring parameters in all animal studies to accurately assess its effects. Detailed preclinical toxicology reports are not widely available in the public domain; therefore, the absence of reported adverse effects should be interpreted with caution.
References
Fosmanogepix Dose-Response Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for understanding and interpreting fosmanogepix dose-response data. The following question-and-answer format addresses common issues and provides detailed insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of fosmanogepix?
Fosmanogepix is a first-in-class antifungal agent that acts as a prodrug of manogepix. Its active form, manogepix (MGX), targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1] This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching mannoproteins to the fungal cell wall.[1] Inhibition of Gwt1 disrupts cell wall integrity, leading to fungal cell death.[1][2] Notably, manogepix is specific to the fungal enzyme and does not inhibit the corresponding mammalian ortholog, PIGW.[1]
Q2: How do I interpret the pharmacokinetic (PK) data for fosmanogepix?
Fosmanogepix exhibits linear and dose-proportional pharmacokinetics for its active moiety, manogepix.[2] This means that as the dose of fosmanogepix is increased, the maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve, AUC) of manogepix increase proportionally.[2] The oral bioavailability of fosmanogepix is high, exceeding 90%.[3][4]
Troubleshooting Tip: If you observe non-linear PK in your experiments, consider potential issues with drug formulation, administration, or animal model-specific metabolic differences. In some animal studies, supraproportional increases in exposure have been noted at higher doses.[5]
Q3: What does the dose-response relationship for fosmanogepix look like in vivo?
In vivo studies demonstrate a clear dose-dependent efficacy for fosmanogepix in treating various fungal infections. Higher doses of fosmanogepix generally lead to a greater reduction in fungal burden and improved survival rates in animal models. For instance, in a murine model of pulmonary mucormycosis, a higher dose of fosmanogepix (104 mg/kg) showed superior efficacy in reducing tissue fungal burden compared to a lower dose (78 mg/kg).[4] Similarly, in a model of Candida auris invasive candidiasis, higher doses of fosmanogepix resulted in significantly higher survival rates compared to control groups.[4]
Quantitative Data Summary
Table 1: Pharmacokinetics of Manogepix After Single Ascending Oral Doses of Fosmanogepix in Healthy Volunteers
| Dose (mg) | Cmax (μg/mL) | AUC (μg·h/mL) |
| 100 | 1.30 | 87.5 |
| 500 | 6.41 | 205 |
| Data from a Phase 1 study in healthy adult volunteers.[2] |
Table 2: Pharmacokinetics of Manogepix After Multiple Ascending Oral Doses of Fosmanogepix in Healthy Volunteers (14 days)
| Dose (mg) | Cmax (μg/mL) | AUC (μg·h/mL) |
| 500 | 6.18 | 50.8 |
| 1000 | 21.3 | 326 |
| Data from a Phase 1 study in healthy adult volunteers.[2] |
Table 3: Pharmacokinetics of Manogepix in Rabbits After Multiple Oral Doses of Fosmanogepix
| Dose (mg/kg BID) | Cmax (μg/mL) | AUC₀₋₁₂ (μg·h/mL) |
| 25 | 3.96 ± 0.41 | 15.8 ± 3.1 |
| 50 | 4.14 ± 1.1 | 30.8 ± 5.0 |
| 100 | 11.5 ± 1.1 | 95.9 ± 14 |
| Data from a study in a rabbit model of Candida endophthalmitis and meningoencephalitis.[5] |
Experimental Protocols & Workflows
In Vivo Efficacy Study Workflow
A typical in vivo efficacy study for fosmanogepix involves several key steps, from animal model preparation to endpoint analysis. The following diagram illustrates a generalized workflow.
Methodology for Fungal Burden Assessment:
-
Tissue Homogenization: At the study endpoint, target organs (e.g., kidneys, brain) are aseptically harvested. The tissues are weighed and homogenized in a sterile saline solution.
-
Serial Dilution: The tissue homogenates are serially diluted in sterile saline.
-
Plating: Aliquots of the dilutions are plated onto appropriate fungal growth media (e.g., Sabouraud Dextrose Agar).
-
Incubation: Plates are incubated at a suitable temperature (e.g., 35-37°C) for a period sufficient for colonies to become visible (typically 24-48 hours).
-
Colony Counting: The number of colony-forming units (CFUs) is counted, and the results are typically expressed as CFU per gram of tissue. A significant reduction in CFU/g in the fosmanogepix-treated groups compared to the control group indicates drug efficacy.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Validation & Comparative
Fosmanogepix vs. Caspofungin for Candidemia: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the efficacy, mechanisms of action, and clinical trial data of fosmanogepix and caspofungin in the treatment of candidemia.
This guide provides a detailed comparison of the investigational antifungal agent fosmanogepix with the established echinocandin, caspofungin, for the treatment of candidemia. We will delve into their distinct mechanisms of action, present available clinical trial data, and outline the design of an ongoing pivotal Phase 3 study directly comparing these two agents.
Mechanisms of Action: Targeting Different Fungal Pathways
Fosmanogepix and caspofungin disrupt the fungal cell wall, a critical structure for viability, but they achieve this through entirely different molecular targets.
Fosmanogepix: A first-in-class antifungal, fosmanogepix is a prodrug that is converted in the body to its active form, manogepix. Manogepix inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching mannoproteins to the fungal cell wall.[2][3] Disruption of this process leads to a weakened cell wall and inhibits fungal growth.[1][2]
Caspofungin: As a member of the echinocandin class, caspofungin targets the enzyme β-(1,3)-D-glucan synthase.[4] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a key polysaccharide component of the fungal cell wall that provides structural integrity.[4][5] By inhibiting this enzyme, caspofungin disrupts cell wall synthesis, leading to osmotic instability and fungal cell death.[4]
Clinical Efficacy and Safety: A Review of Available Data
Direct comparative data from a head-to-head clinical trial is not yet available. However, we can examine the results from separate studies to understand the potential efficacy and safety of each agent.
Fosmanogepix: Phase 2 Proof-of-Concept Trial Data
A Phase 2, open-label, non-comparative study evaluated the efficacy and safety of fosmanogepix for the first-line treatment of candidemia in non-neutropenic adults.
| Endpoint | Fosmanogepix (Phase 2 Data) |
| Treatment Success at End of Study Treatment (EOST) | 80% (16/20) |
| 30-Day Survival | 85% (17/20) |
| Switch to Oral Formulation | 48% (10/21) |
| Treatment-Related Serious Adverse Events | 0% |
| Discontinuations due to Adverse Events | 0% |
| Data from a single-arm Phase 2 trial. |
Caspofungin: Pooled Data from Two Prospective Randomized Controlled Trials
Pooled data from the STRIVE and ReSTORE trials, which compared rezafungin to caspofungin, provide robust data on the efficacy and safety of caspofungin in adults with candidemia or invasive candidiasis.
| Endpoint | Caspofungin (Pooled Data) |
| Day 30 All-Cause Mortality | 19% (30/155) |
| Mycological Eradication by Day 5 | 65% (100/155) |
| Safety Profile | Similar to rezafungin |
| Data from a pooled analysis of two randomized controlled trials (STRIVE and ReSTORE).[6][7] |
Ongoing Head-to-Head Comparison: The Phase 3 ENCOURAGE Trial (NCT05421858)
A pivotal Phase 3, double-blind, randomized clinical trial is currently underway to directly compare the efficacy and safety of fosmanogepix to caspofungin followed by fluconazole in adults with candidemia and/or invasive candidiasis.[8] This study will provide the most definitive data on the comparative efficacy of these two antifungal agents.
Experimental Protocol of the ENCOURAGE Trial
-
Study Design: A Phase 3, multicenter, randomized, double-blind, 2-arm study.
-
Primary Objective: To demonstrate that fosmanogepix is non-inferior to caspofungin/fluconazole for the treatment of candidemia and/or invasive candidiasis. The non-inferiority margin is set at 15%.
-
Patient Population: Adult participants with a diagnosis of candidemia and/or invasive candidiasis.
-
Treatment Arms:
-
Arm 1 (2/3 of patients): Intravenous (IV) fosmanogepix followed by optional oral fosmanogepix.
-
Arm 2 (1/3 of patients): Intravenous (IV) caspofungin followed by optional oral fluconazole.
-
-
Duration of Treatment: Maximum of 6 weeks, depending on the clearance of the infection and improvement of symptoms.
-
Follow-up: A follow-up visit is scheduled for 6 weeks after the cessation of study treatment.
Summary and Future Outlook
Fosmanogepix represents a novel class of antifungal agents with a distinct mechanism of action that differentiates it from existing therapies like caspofungin. The available Phase 2 data for fosmanogepix in candidemia are promising, demonstrating a high rate of treatment success and a favorable safety profile. Caspofungin is a well-established and effective treatment for candidemia, with a large body of clinical data supporting its use.
The ongoing Phase 3 ENCOURAGE trial is a critical step in determining the role of fosmanogepix in the management of invasive candidiasis. The results of this head-to-head comparison will be eagerly anticipated by the medical and scientific communities to understand the comparative efficacy and safety of these two important antifungal agents. The potential for an oral formulation of fosmanogepix also offers a significant advantage in the long-term management of these serious infections. Researchers and clinicians should remain informed about the progress and outcomes of this pivotal trial to guide future treatment strategies for candidemia.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and safety of rezafungin and caspofungin in candidaemia and invasive candidiasis: pooled data from two prospective randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. UTHealth | Clinical Trials [uth.trialstoday.org]
Fosmanogepix vs. Fluconazole: A Comparative Guide for the Treatment of Drug-Resistant Candida
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Candida species presents a significant challenge in clinical practice, necessitating the development of novel antifungal agents. This guide provides a detailed comparison of fosmanogepix, a first-in-class antifungal, and fluconazole, a widely used azole, in the context of treating drug-resistant Candida infections.
Executive Summary
Fosmanogepix, a prodrug of manogepix, demonstrates potent activity against a broad spectrum of Candida species, including strains that are resistant to fluconazole and other antifungal classes.[1] Its novel mechanism of action, targeting the fungal enzyme Gwt1, circumvents existing resistance mechanisms. In contrast, fluconazole's efficacy is hampered by resistance, primarily through mutations in the target enzyme and overexpression of efflux pumps. In vitro and in vivo data consistently show the superiority of fosmanogepix against fluconazole-resistant isolates.
Mechanisms of Action
The distinct mechanisms of action of fosmanogepix and fluconazole are central to their differing efficacy profiles against resistant Candida.
Fosmanogepix: This novel agent inhibits the fungal enzyme Gwt1, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[2] These proteins are crucial for fungal cell wall integrity and virulence. By blocking this pathway, fosmanogepix disrupts the fungal cell wall structure and function.
Fluconazole: As a triazole antifungal, fluconazole inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[3][4][5][6][7] This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth.[3][5]
In Vitro Activity
Manogepix, the active moiety of fosmanogepix, consistently demonstrates potent in vitro activity against a wide range of Candida species, including those with acquired resistance to fluconazole.
| Organism | Antifungal Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Candida auris | Manogepix | 0.002 - 0.063 | 0.03 | 0.03 |
| Fluconazole | - | - | - | |
| Candida auris | Manogepix | 0.004 - 0.06 | 0.03 | 0.03 |
| (Pan-resistant) | ||||
| Candida spp. | Manogepix | - | 0.008 | 0.06 |
Data compiled from multiple sources.[1][8]
Experimental Protocols: In Vitro Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Isolate Preparation: Candida isolates were cultured on Sabouraud dextrose agar.
-
Inoculum Preparation: A standardized inoculum was prepared to a final concentration of 0.5 to 2.5 x 103 cells/mL.
-
Drug Preparation: Serial twofold dilutions of manogepix and fluconazole were prepared in RPMI 1640 medium.
-
Incubation: The microdilution plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the growth control.
In Vivo Efficacy
Animal models of invasive candidiasis have demonstrated the superior efficacy of fosmanogepix compared to fluconazole, particularly against fluconazole-resistant strains.
| Study Focus | Model | Treatment Regimen | Outcome |
| Fluconazole-resistant C. auris invasive candidiasis | Neutropenic mice | Fosmanogepix (various doses) | Significant improvement in survival and reduction in fungal burden in kidneys and brain. |
| Fluconazole (20 mg/kg) | No improvement in survival or reduction in fungal burden. | ||
| Caspofungin (10 mg/kg) | Significant improvement in survival and reduction in fungal burden. |
Data from a murine model of invasive candidiasis.[1][9]
Experimental Protocols: Murine Model of Invasive Candidiasis
A neutropenic murine model was utilized to assess the in vivo efficacy of fosmanogepix.
-
Induction of Neutropenia: Mice were rendered neutropenic through the administration of cyclophosphamide.
-
Infection: Mice were infected intravenously with a clinical isolate of fluconazole-resistant Candida auris.
-
Treatment Initiation: Treatment commenced 24 hours after infection.
-
Treatment Groups: Mice were randomized to receive fosmanogepix (intraperitoneally), fluconazole (orally), caspofungin (intraperitoneally), or a vehicle control for seven days.[1][9]
-
Outcome Assessment: Efficacy was evaluated by determining the fungal burden (colony counts) in the kidneys and brain and by monitoring survival over a 21-day period.
Clinical Development
Fosmanogepix has shown promising results in clinical trials. A Phase 2 trial for the treatment of candidemia demonstrated an 80% treatment success rate and an 85% survival rate at day 30.[2] A Phase 3 clinical trial is currently underway to further evaluate the efficacy and safety of fosmanogepix for candidemia and invasive candidiasis.[2]
Resistance Considerations
While fosmanogepix is effective against fluconazole-resistant strains, some studies have noted a correlation between elevated fluconazole MICs and reduced susceptibility to manogepix in certain Candida species.[10] The proposed mechanism involves mutations in transcription factors that lead to the overexpression of efflux pumps, which can affect both drugs.[10][11] However, even with this correlation, manogepix MIC values generally remain in the susceptible range. Notably, Candida krusei exhibits intrinsic resistance to fosmanogepix.[2]
Conclusion
Fosmanogepix represents a significant advancement in the fight against drug-resistant Candida. Its novel mechanism of action translates to potent in vitro and in vivo activity against isolates that are resistant to fluconazole and other established antifungals. While the potential for cross-resistance warrants further investigation, current data strongly support the continued development of fosmanogepix as a valuable therapeutic option for invasive Candida infections, particularly those caused by drug-resistant strains.
References
- 1. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole-Resistant Vulvovaginal Candidosis: An Update on Current Management [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. Candida Cross-Resistance to Manogepix and Fluconazole [mymedisage.com]
In Vivo Showdown: Fosmanogepix and Amphotericin B Face Off Against Aspergillosis
A detailed comparison for researchers and drug development professionals on the in vivo performance of the novel antifungal agent Fosmanogepix against the established polyene, Amphotericin B, in the treatment of invasive aspergillosis. This guide synthesizes available preclinical data, offering a side-by-side look at their efficacy, mechanisms of action, and experimental foundations.
In the landscape of antifungal therapeutics, the emergence of novel agents is critical in the fight against invasive fungal infections, which pose a significant threat to immunocompromised patient populations. Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a leading cause of morbidity and mortality. For decades, Amphotericin B, a polyene antifungal, has been a cornerstone of treatment, despite its well-documented toxicities. Fosmanogepix, a first-in-class antifungal agent, presents a promising new therapeutic option with a distinct mechanism of action. This guide provides an objective, data-driven comparison of the in vivo efficacy of Fosmanogepix and Amphotericin B in a murine model of invasive pulmonary aspergillosis, based on a key head-to-head preclinical study.
Mechanisms of Action: A Tale of Two Targets
Fosmanogepix and Amphotericin B combat fungal pathogens through fundamentally different pathways, a critical consideration in the context of emerging resistance and combination therapy.
Fosmanogepix: This novel agent is a prodrug of manogepix, which uniquely targets the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[1][2] Gwt1 is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are crucial for attaching mannoproteins to the fungal cell wall. By inhibiting Gwt1, Fosmanogepix disrupts cell wall integrity, leading to fungal cell death.
Amphotericin B: As a member of the polyene class, Amphotericin B's mechanism relies on its high affinity for ergosterol, a primary sterol component of the fungal cell membrane. It binds to ergosterol, forming pores or channels in the membrane. This disruption of membrane integrity leads to the leakage of essential intracellular components, such as ions and small molecules, ultimately resulting in fungal cell death.
Head-to-Head In Vivo Efficacy: A Murine Model of Invasive Pulmonary Aspergillosis
A pivotal study by Gebremariam and colleagues in 2022 provided a direct in vivo comparison of Fosmanogepix and liposomal Amphotericin B (L-AMB) in a murine model of invasive pulmonary aspergillosis. The results demonstrate comparable efficacy in terms of survival, with nuances in other parameters.
Survival Outcomes
In this model, both Fosmanogepix and liposomal Amphotericin B monotherapies demonstrated a significant survival benefit compared to placebo. Notably, the study found that Fosmanogepix was as effective as L-AMB in prolonging the survival of mice with invasive pulmonary aspergillosis.
| Treatment Group | Survival Rate (Day 21) | Median Survival Time (Days) |
| Placebo | 5% | 7 |
| Fosmanogepix (FMGX) | 25% | 10 |
| Liposomal Amphotericin B (L-AMB) | 25% | 8.5 |
| Data from Gebremariam et al., Antimicrobial Agents and Chemotherapy, 2022. |
Fungal Burden Reduction
While both agents showed activity in reducing the fungal burden in the lungs, the combination of Fosmanogepix and liposomal Amphotericin B was found to be superior to either monotherapy. The specific quantitative data for the reduction in fungal burden for each monotherapy group was not detailed in the primary publication. However, the study noted that histopathological examination of the lungs of mice treated with Fosmanogepix monotherapy showed a marked reduction in fungal lesions compared to the placebo group.
Experimental Protocols
To provide a clear understanding of the data presented, the detailed methodologies from the key comparative study are outlined below.
Murine Model of Invasive Pulmonary Aspergillosis
-
Animal Model: Immunosuppressed mice were used to mimic the susceptible host environment for invasive aspergillosis.
-
Infection: Mice were infected with Aspergillus fumigatus via the inhalation of conidia.
-
Treatment Initiation: Therapy with Fosmanogepix or liposomal Amphotericin B was initiated 24 hours post-infection.
-
Drug Administration:
-
Fosmanogepix (FMGX): Administered orally.
-
Liposomal Amphotericin B (L-AMB): Administered intravenously.
-
-
Endpoints:
-
Survival: Monitored daily for 21 days post-infection.
-
Fungal Burden: Lungs were harvested at specific time points to quantify the amount of Aspergillus fumigatus present, typically measured as colony-forming units (CFU).
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanisms of action and the experimental workflow.
Caption: Mechanism of action for Fosmanogepix.
Caption: Mechanism of action for Amphotericin B.
Caption: Experimental workflow for the in vivo comparison.
Conclusion
The available in vivo data from a murine model of invasive pulmonary aspergillosis indicates that Fosmanogepix demonstrates comparable efficacy to liposomal Amphotericin B in terms of improving survival. This positions Fosmanogepix as a potentially valuable new therapeutic option, particularly given its novel mechanism of action which may offer advantages in the context of resistance and its oral route of administration. While the combination of Fosmanogepix and liposomal Amphotericin B appears to be superior to monotherapy, the head-to-head comparison of the single agents provides a strong rationale for the continued clinical development of Fosmanogepix. Further studies, including those that provide more detailed quantitative data on fungal burden reduction and explore a wider range of fungal pathogens, will be crucial in fully defining the clinical utility of Fosmanogepix in the management of invasive aspergillosis.
References
Fosmanogepix Demonstrates Potent Efficacy in Neutropenic Mouse Models of Invasive Fungal Infections
A comprehensive analysis of preclinical data reveals the robust activity of the novel antifungal agent, fosmanogepix, against a range of clinically relevant fungal pathogens in immunocompromised murine models. Comparative studies highlight its efficacy, often comparable or superior to standard-of-care antifungal drugs such as liposomal amphotericin B and caspofungin.
Researchers and drug development professionals in the mycology field now have access to compelling in vivo evidence supporting the clinical development of fosmanogepix. This first-in-class antifungal, a prodrug of manogepix, targets the fungal enzyme Gwt1, a critical component of the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, representing a novel mechanism of action in the antifungal armamentarium.
Comparative Efficacy in Disseminated Candidiasis
In a neutropenic mouse model of disseminated candidiasis caused by a fluconazole-resistant strain of Candida auris, fosmanogepix exhibited a significant dose-dependent improvement in survival and a marked reduction in fungal burden in the kidneys and brain.[1] Treatment with fosmanogepix at dosages of 104 mg/kg and 130 mg/kg administered intraperitoneally three times daily, or 260 mg/kg twice daily, resulted in notably higher median and percent survival compared to the vehicle control.[1]
A high-dose regimen of fosmanogepix (260 mg/kg twice daily) demonstrated a significant reduction in kidney fungal burden, comparable to that of caspofungin (10 mg/kg/day).[1]
| Treatment Group | Dosage | Median Survival (Days) | Percent Survival | Kidney Fungal Burden (log10 CFU/g) |
| Vehicle Control | - | <8 | 0% | High |
| Fosmanogepix | 104 mg/kg TID | Significantly Increased | Significantly Increased | Reduced |
| Fosmanogepix | 130 mg/kg TID | Significantly Increased | Significantly Increased | Reduced |
| Fosmanogepix | 260 mg/kg BID | Significantly Increased | Significantly Increased | Significantly Reduced |
| Caspofungin | 10 mg/kg QD | - | - | Significantly Reduced |
| Fluconazole | 20 mg/kg QD | No Improvement | No Improvement | No Reduction |
Table 1: Efficacy of Fosmanogepix in a Neutropenic Mouse Model of Disseminated Candida auris Infection.[1]
Potency Against Invasive Mold Infections
Fosmanogepix has also demonstrated significant efficacy in neutropenic mouse models of invasive aspergillosis, mucormycosis, and fusariosis. In a study evaluating combination therapy, fosmanogepix monotherapy was as effective as liposomal amphotericin B in prolonging the survival of mice with these invasive mold infections.[2][3][4] Furthermore, the combination of fosmanogepix and liposomal amphotericin B was superior to either monotherapy, leading to greater reductions in tissue fungal burden.[2][3][4]
In a model of pulmonary mucormycosis caused by Rhizopus arrhizus var. delemar, fosmanogepix treatment at 78 mg/kg and 104 mg/kg significantly improved survival rates compared to placebo.[1] The higher dose of fosmanogepix showed comparable efficacy in reducing tissue fungal burden to isavuconazole.[1]
| Infection Model | Treatment Group | Dosage | Outcome |
| Invasive Pulmonary Aspergillosis | Fosmanogepix | 78 mg/kg PO QD | Equivalent survival to L-AMB |
| Liposomal Amphotericin B | 5 mg/kg IV QD | Equivalent survival to Fosmanogepix | |
| Fosmanogepix + L-AMB | As above | Superior survival and fungal burden reduction | |
| Invasive Mucormycosis | Fosmanogepix | 78 mg/kg PO QD | Equivalent survival to L-AMB |
| Liposomal Amphotericin B | 10 mg/kg IV QD | Equivalent survival to Fosmanogepix | |
| Fosmanogepix + L-AMB | As above | Superior survival and fungal burden reduction | |
| Invasive Fusariosis | Fosmanogepix | 78 or 104 mg/kg PO | Equivalent or better survival than L-AMB and Voriconazole |
| Liposomal Amphotericin B | 15 mg/kg IV | - | |
| Voriconazole | 40 mg/kg PO | - |
Table 2: Comparative Efficacy of Fosmanogepix in Neutropenic Mouse Models of Invasive Mold Infections.[2][3][4][5]
Experimental Protocols
The validation of fosmanogepix's efficacy relies on standardized and reproducible experimental models. Below are the detailed methodologies for the key experiments cited.
Neutropenic Mouse Model of Disseminated Candidiasis
A commonly used protocol to induce neutropenia and establish a disseminated Candida infection is as follows:
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A typical regimen involves an initial dose of 150-200 mg/kg administered 4 days prior to infection, followed by a second dose of 100-150 mg/kg one day before infection. To maintain neutropenia, additional doses of cyclophosphamide may be administered every 2-3 days post-infection.
-
Infection: Mice are infected intravenously via the lateral tail vein with a saline suspension of Candida species (e.g., C. auris) at a concentration of approximately 1 x 10^5 to 1 x 10^6 CFU/mouse.
-
Treatment: Antifungal therapy is initiated at a specified time point post-infection (e.g., 2 or 24 hours). Fosmanogepix is typically administered intraperitoneally or orally. Comparator drugs are administered via their respective standard routes (e.g., caspofungin intraperitoneally, fluconazole orally).
-
Endpoint Analysis:
-
Survival: A cohort of mice is monitored for a defined period (e.g., 21 days), and survival is recorded daily.
-
Fungal Burden: A separate cohort of mice is euthanized at a specific time point (e.g., day 4 or 8 post-infection). Target organs, such as the kidneys and brain, are aseptically removed, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Mechanism of Action: Inhibition of the GPI-Anchor Biosynthesis Pathway
Fosmanogepix is a prodrug that is rapidly converted to its active moiety, manogepix, in the body. Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). This enzyme plays a crucial role in the early stages of the GPI-anchor biosynthesis pathway. GPI anchors are essential for the proper localization and function of a wide array of cell surface proteins, which are critical for fungal cell wall integrity, adhesion, and virulence.
By inhibiting Gwt1, manogepix disrupts the synthesis of GPI-anchored proteins, leading to a cascade of detrimental effects on the fungal cell, including compromised cell wall structure and reduced ability to cause infection. This unique mechanism of action is a key advantage, as it is distinct from those of existing antifungal classes and confers activity against strains resistant to other drugs.
References
- 1. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Combination Treatment of Fosmanogepix and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Combination Treatment of Fosmanogepix and Liposomal Amphotericin B Is Superior to Monotherapy in Treating Experimental Invasive Mold Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Fosmanogepix: A Comparative Analysis of its Activity Against Diverse Candida Clades
A deep dive into the in vitro and in vivo efficacy of the first-in-class antifungal agent, Fosmanogepix, against a spectrum of clinically relevant Candida species, with a focus on emerging multidrug-resistant strains.
Fosmanogepix, a novel, first-in-class antifungal agent, is the prodrug of manogepix. It offers a unique mechanism of action by inhibiting the fungal enzyme Gwt1, which is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2] This disruption of GPI anchor synthesis interferes with the localization of key proteins to the fungal cell wall, leading to growth inhibition and cell death.[2][3][4] This distinct mechanism allows Fosmanogepix to be effective against a broad spectrum of yeasts and molds, including strains resistant to existing antifungal classes like azoles and echinocandins.[1][5] This guide provides a comparative analysis of Fosmanogepix's activity against different Candida clades, supported by experimental data and detailed methodologies.
In Vitro Activity: A Potent Opponent to Candida Pathogens
Manogepix, the active moiety of Fosmanogepix, has demonstrated potent in vitro activity against a wide range of Candida species. Surveillance studies have consistently shown low minimum inhibitory concentration (MIC) values, indicating strong antifungal potency.
Comparative MIC Data
The following tables summarize the in vitro activity of manogepix against various Candida species, including a detailed look at its efficacy against different clades of the multidrug-resistant Candida auris.
Table 1: Manogepix In Vitro Activity Against Various Candida Species
| Candida Species | Manogepix MIC Range (mg/L) | Comparator Agent(s) MIC Range (mg/L) | Reference(s) |
| C. albicans | 0.002 - 0.06 | Not specified | [1] |
| C. glabrata | Not specified | Not specified | [6][7] |
| C. parapsilosis | Not specified | Not specified | [8] |
| C. tropicalis | Not specified | Not specified | [6] |
| C. krusei | 2 to >32 | Not specified | [8][9] |
| C. dubliniensis | ≤0.06 | Not specified | [1] |
| C. kefyr | Reduced effectiveness | Not specified | [1] |
Table 2: Manogepix In Vitro Activity Against Candida auris Clades
| C. auris Clade | Manogepix MIC Range (mg/L) | Manogepix MIC₅₀ (mg/L) | Manogepix MIC₉₀ (mg/L) | Reference(s) |
| Clade I (South Asia) | 0.004 - 0.06 | 0.03 | 0.03 | [1][9] |
| Clade II (East Asia) | Low MICs | Not specified | Not specified | [1] |
| Clade III (Africa) | Low MICs | Not specified | Not specified | [1] |
| Clade IV (South America) | Low MICs | Not specified | Not specified | [1] |
| Pan-resistant isolates | 0.008 - 0.015 | Not specified | Not specified | [9][10][11] |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Notably, manogepix demonstrates potent activity against C. auris, a species known for its multidrug resistance. Studies have shown that manogepix is 8- to 32-fold more active than echinocandins and 16- to 64-fold more active than azoles and amphotericin B against C. auris.[9][10][11] Importantly, its efficacy is maintained against pan-resistant strains.[9][10][11] While highly active against most Candida species, manogepix shows poor in vitro activity against Candida krusei, which is likely due to non-target-based resistance mechanisms such as drug efflux.[8][9]
In Vivo Efficacy: Promising Results in Animal Models
In vivo studies in murine models of disseminated candidiasis have corroborated the potent in vitro activity of Fosmanogepix. The drug has shown significant efficacy in reducing fungal burden in various organs and improving survival in mice infected with various Candida species, including C. albicans, C. glabrata, C. tropicalis, and multidrug-resistant C. auris.[6] Even with delayed treatment initiation, Fosmanogepix demonstrated effectiveness in a murine model of invasive candidiasis caused by C. auris.[1]
Mechanism of Action and Experimental Workflow
To understand the comparative efficacy of Fosmanogepix, it is crucial to visualize its mechanism of action and the typical workflow for assessing its antifungal activity.
Caption: Mechanism of action of Fosmanogepix.
Caption: Experimental workflow for MIC determination.
Experimental Protocols
The in vitro activity of manogepix is primarily determined through antifungal susceptibility testing, following standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][9]
Antifungal Susceptibility Testing (CLSI M27/M60)
-
Isolate Preparation: Candida isolates are cultured on appropriate agar plates (e.g., Sabouraud dextrose agar) to ensure purity and viability. A suspension of the fungal inoculum is prepared in sterile saline or water and adjusted to a specific turbidity corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: Manogepix and comparator antifungal agents are serially diluted in RPMI-1640 medium, with L-glutamine and without bicarbonate, buffered with MOPS.
-
Inoculation: Standard 96-well microtiter plates are inoculated with the fungal suspension and the various drug concentrations.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well. This can be assessed visually or by using a spectrophotometer.
-
Data Analysis: The MIC₅₀, MIC₉₀, and epidemiological cutoff values (ECVs) are calculated to summarize the activity of the drug against a population of isolates.
Conclusion
Fosmanogepix represents a significant advancement in the fight against invasive fungal infections, particularly those caused by Candida species. Its novel mechanism of action translates to potent in vitro and in vivo activity against a broad range of Candida clades, including multidrug-resistant and pan-resistant isolates of C. auris. While its activity against C. krusei is limited, its overall profile makes it a promising candidate for the treatment of candidemia and other invasive Candida infections. Further clinical trials are ongoing to fully establish its role in the clinical setting.[4][9]
References
- 1. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Fosmanogepix used for? [synapse.patsnap.com]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of Fosmanogepix (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Fosmanogepix and Voriconazole for the Treatment of Invasive Mold Infections
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics for invasive mold infections, the emergence of novel agents challenges the established standards of care. This guide provides a detailed, data-driven comparison of the investigational agent fosmanogepix and the widely used triazole, voriconazole. While direct head-to-head clinical trials are not yet available, this document synthesizes findings from key clinical studies of each drug to offer an objective comparison of their performance, supported by experimental data.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between fosmanogepix and voriconazole lies in their distinct mechanisms of action, targeting different essential processes within the fungal cell.
Fosmanogepix: A first-in-class antifungal, fosmanogepix is the prodrug of manogepix. Its unique mechanism of action involves the inhibition of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for fungal cell wall integrity, adhesion, and virulence. By disrupting this pathway, fosmanogepix compromises the structural integrity of the fungal cell wall.
Voriconazole: As a triazole antifungal, voriconazole targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the cell membrane's structure and function.[1]
Visualizing the Mechanisms
To illustrate these distinct pathways, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of action of Fosmanogepix.
Caption: Mechanism of action of Voriconazole.
Clinical Efficacy in Invasive Mold Infections: An Indirect Comparison
As no direct comparative trials have been conducted, this section presents efficacy data from separate pivotal studies for each drug. For fosmanogepix, we look at the Phase 2 AEGIS trial. For voriconazole, we reference the landmark randomized controlled trial by Herbrecht et al. that compared it to amphotericin B for the primary treatment of invasive aspergillosis.[1][3]
| Efficacy Endpoint | Fosmanogepix (AEGIS Trial) [4][5][6] | Voriconazole (Herbrecht et al., 2002) [1][3] |
| Global Response (Success) | 40% (Data Review Committee-assessed) | 52.8% |
| All-Cause Mortality (at Day 42) | 25% | Not directly reported at Day 42 (Survival at 12 weeks was 70.8%) |
| Complete Response | 20% | 20.8% |
| Partial Response | 20% | 31.9% |
Safety and Tolerability
| Adverse Event Profile | Fosmanogepix (AEGIS Trial) [4][6] | Voriconazole (Herbrecht et al., 2002) [3] |
| Treatment-Related Adverse Events | 71.4% of participants experienced treatment-related AEs. | Significantly fewer severe drug-related adverse events compared to amphotericin B. |
| Serious Adverse Events | 9.5% of participants experienced serious AEs related to the drug. | Data on serious adverse events for the voriconazole arm alone is not detailed in the primary publication. |
| Discontinuation due to Adverse Events | 14.3% of participants discontinued due to treatment-related AEs. | Fewer discontinuations due to intolerance compared to the amphotericin B arm. |
| Most Common Adverse Events | Nausea, vomiting, decreased appetite.[6][7] | Transient visual disturbances (reported in 44.8% of patients), liver function test abnormalities, skin reactions.[3] |
Experimental Protocols: A Closer Look at the Key Studies
Fosmanogepix: The AEGIS Trial[4][5]
-
Study Design: A Phase 2, open-label, multicenter, non-comparative study.[4]
-
Patient Population: Adults (≥18 years) with proven or probable invasive mold infections (IMIs) caused by Aspergillus spp. and other rare molds, who had limited treatment options due to resistance, contraindication, intolerance, or lack of response to standard of care antifungal therapy.[4]
-
Dosing Regimen:
-
Primary Endpoint: All-cause mortality at Day 42.[4]
-
Key Secondary Endpoint: Data Review Committee (DRC)-assessed global response at the end of treatment, defined as success (complete or partial response) or failure.[4]
Voriconazole: Herbrecht et al., 2002 Pivotal Trial[1][3]
-
Study Design: A randomized, unblinded, multicenter trial comparing voriconazole with amphotericin B deoxycholate.[1][3]
-
Patient Population: Patients with definite or probable invasive aspergillosis. The majority of patients had underlying conditions such as allogeneic hematopoietic-cell transplantation or acute leukemia.[1][3]
-
Dosing Regimen:
-
Primary Endpoint: Overall success, defined as a complete or partial response, at 12 weeks.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow of the clinical trials discussed.
Caption: Clinical trial workflow comparison.
Conclusion
Fosmanogepix and voriconazole represent two distinct and important classes of antifungal agents for the treatment of invasive mold infections. Fosmanogepix, with its novel mechanism of action, shows promise in a patient population with limited treatment options. Voriconazole remains a cornerstone of therapy for invasive aspergillosis, with a well-established efficacy and safety profile from extensive clinical use.
The indirect comparison presented in this guide highlights the potential of fosmanogepix, although it is important to note the differences in the patient populations and study designs. The AEGIS trial for fosmanogepix enrolled a challenging population with limited therapeutic alternatives, which may influence the observed outcomes. In contrast, the pivotal trial for voriconazole was a randomized controlled study against the standard of care at the time.
Future head-to-head comparative trials will be crucial to definitively establish the relative efficacy and safety of fosmanogepix versus voriconazole and to guide clinical decision-making in the management of invasive mold diseases. Researchers and drug development professionals should continue to monitor the evolving clinical data for these and other emerging antifungal agents.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. medscape.com [medscape.com]
- 3. Voriconazole versus amphotericin B for primary therapy of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fosmanogepix for the Treatment of Invasive Mold Diseases Caused by Aspergillus Species and Rare Molds: A Phase 2, Open-Label Study (AEGIS). | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. jwatch.org [jwatch.org]
Fosmanogepix Poised to Challenge Standard of Care in Invasive Fungal Infections, Phase 3 Trials Underway
Fosmanogepix, a first-in-class antifungal agent, has demonstrated promising results in Phase 2 clinical trials for the treatment of invasive candidiasis and invasive mold infections, including those caused by rare and resistant fungi. As the drug advances into pivotal Phase 3 trials, a direct comparison with the current standard of care is imminent. This guide provides a comprehensive overview of the available clinical data for fosmanogepix and the established treatment options, offering researchers and drug development professionals a data-driven perspective on its potential.
Invasive fungal infections (IFIs) represent a significant and growing threat to public health, with high morbidity and mortality rates, particularly in immunocompromised patient populations. The current antifungal armamentarium is limited by challenges such as drug-drug interactions, toxicity, and the emergence of resistance. Fosmanogepix, with its novel mechanism of action, offers a potential new therapeutic avenue.
Mechanism of Action: A Novel Approach to Fungal Cell Wall Synthesis
Fosmanogepix is a prodrug that is converted to its active form, manogepix, in the body. Manogepix inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1). This enzyme plays a crucial role in the fungal cell wall synthesis pathway, specifically in the anchoring of mannoproteins to the cell wall. By disrupting this process, fosmanogepix compromises the structural integrity of the fungal cell wall, leading to cell death. This unique mechanism of action provides activity against a broad spectrum of fungal pathogens, including some that are resistant to existing antifungal classes.
Comparative Clinical Trial Outcomes
While direct head-to-head data from completed Phase 3 trials are not yet available, this section summarizes the outcomes from Phase 2 studies of fosmanogepix and provides context with established efficacy rates for the standard of care in invasive candidiasis and invasive aspergillosis.
Invasive Candidiasis
The standard of care for invasive candidiasis typically involves an echinocandin (e.g., caspofungin) or a triazole (e.g., fluconazole), depending on local resistance patterns and patient factors.
Fosmanogepix Phase 2 Trial Data (Candidemia)
A Phase 2, open-label, single-arm study evaluated the efficacy and safety of fosmanogepix for the first-line treatment of candidemia in non-neutropenic patients.
| Outcome Measure | Fosmanogepix[1][2][3][4] |
| Treatment Success Rate (End of Study Treatment) | 80% (16/20 patients) |
| 30-Day Survival Rate | 85% (17/20 patients) |
Fosmanogepix Phase 2 Trial Data (Candidemia caused by Candida auris)
A separate Phase 2 study focused on the challenging, often multidrug-resistant pathogen, Candida auris.
| Outcome Measure | Fosmanogepix[5] |
| Treatment Success Rate (End of Study Treatment) | 89% (8/9 patients) |
| 30-Day Survival Rate | 89% (8/9 patients) |
Standard of Care Efficacy in Invasive Candidiasis
Historical data from clinical trials of standard-of-care agents for invasive candidiasis provide a benchmark for comparison. It is important to note that patient populations and trial designs may vary. Mortality rates for candidaemia can be as high as 40% even with antifungal therapy[6].
Invasive Mold Infections (Including Aspergillosis)
The primary treatment for invasive aspergillosis, a common and severe mold infection, is typically a triazole antifungal, with voriconazole being a first-line agent. Lipid formulations of amphotericin B are also used. Mortality from invasive aspergillosis in severely immunosuppressed patients remains high.
Fosmanogepix Phase 2 Trial Data (Invasive Mold Disease)
A Phase 2, open-label study (the AEGIS trial) assessed fosmanogepix in patients with invasive mold diseases caused by Aspergillus species and rare molds who had limited treatment options.
| Outcome Measure | Fosmanogepix[6] |
| 42-Day All-Cause Mortality | 25% |
| Global Response Success Rate | 40% |
Standard of Care Efficacy in Invasive Aspergillosis
Efficacy rates for the standard of care in invasive aspergillosis can vary significantly based on the patient's underlying condition and the severity of the infection. Historically, mortality rates have been high. For example, some studies have reported 12-week overall survival rates of around 52.2%[7]. Another study noted that even with standard amphotericin B treatment, mortality remains high[4].
Experimental Protocols
Fosmanogepix Phase 2 Clinical Trial for Candidemia
-
Study Design: A global, multicenter, open-label, non-comparative study.
-
Patient Population: Non-neutropenic adults with a positive blood culture for Candida spp. within 96 hours prior to study entry and who had received ≤2 days of prior systemic antifungal therapy.
-
Treatment Regimen:
-
Loading Dose (Day 1): 1000 mg of fosmanogepix intravenously (IV) twice daily.
-
Maintenance Dose: 600 mg IV once daily.
-
Oral Step-Down (from Day 4): An optional switch to 700 mg orally once daily was permitted.
-
Treatment Duration: Up to 14 days.
-
-
Primary Efficacy Endpoint: Treatment success at the end of study treatment, as determined by a Data Review Committee. Success was defined as clearance of Candida from blood cultures with no additional antifungal treatment and survival.
Ongoing Phase 3 Clinical Trials
FAST-IC (Fosmanogepix Against Standard-of-care Treatment in Invasive Candidiasis): This is a randomized, double-blind, active-controlled study comparing the efficacy and safety of intravenous fosmanogepix to intravenous caspofungin in adult patients with candidemia and/or invasive candidiasis. An oral step-down to fosmanogepix or fluconazole is an option in the respective treatment arms[8][9].
FORWARD-IM (Fosmanogepix for the Treatment of Invasive Mold Infections): This is an open-label, two-cohort study in adult patients with invasive mold infections caused by Aspergillus spp. and other rare molds. One cohort will receive fosmanogepix as primary therapy, while a second cohort will receive fosmanogepix as salvage therapy. The primary endpoint for the primary therapy cohort will be a comparison of all-cause mortality at Day 42 against a pre-specified threshold.
Future Outlook
The ongoing Phase 3 trials will be critical in definitively establishing the position of fosmanogepix in the treatment landscape for invasive fungal infections. The unique mechanism of action, broad spectrum of activity, and availability of both intravenous and oral formulations suggest that fosmanogepix has the potential to address some of the unmet medical needs in the management of these life-threatening infections. The results of the FAST-IC and FORWARD-IM trials are eagerly awaited by the medical and scientific communities.
References
- 1. contagionlive.com [contagionlive.com]
- 2. Basilea initiates phase 3 study with antifungal fosmanogepix in invasive mold infections - BEAM Alliance [beam-alliance.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. Invasive Aspergillosis Disease Spectrum, Treatment Practices, and Outcomes | Semantic Scholar [semanticscholar.org]
- 5. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 6. Basilea initiates phase 3 study with antifungal fosmanogepix in invasive mold infections - BioSpace [biospace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. basilea.com [basilea.com]
- 9. uclahealth.org [uclahealth.org]
Fosmanogepix: A Comparative Analysis of its In Vitro Activity Against Emerging Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of fosmanogepix, a first-in-class antifungal agent, against a range of emerging and often multidrug-resistant fungal pathogens. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers and professionals in the field of mycology and drug development.
Quantitative Data Summary
Fosmanogepix, through its active moiety manogepix (MGX), demonstrates potent in vitro activity against a broad spectrum of yeasts and molds, including species known for their intrinsic resistance to other antifungal classes.[1][2][3] The minimum inhibitory concentration (MIC) and minimum effective concentration (MEC) values, which represent the lowest concentration of a drug that inhibits visible growth or causes stunted hyphal growth, respectively, are summarized below.
| Fungal Pathogen | Manogepix (MGX) MIC/MEC Range (µg/mL) | Comparator Agent(s) MIC/MEC Range (µg/mL) |
| Yeasts | ||
| Candida auris | ≤0.002 - 0.03[4] | Fluconazole: 2 to >64, Caspofungin: 0.06 to 0.5[4] |
| Other Candida spp. | 0.001 - 0.03[5] | Not specified in this study. |
| Molds | ||
| Fusarium oxysporum species complex | ≤0.015 - 0.03 (MEC)[6][7] | Amphotericin B: 1 - 4, Triazoles: 1 to >16, Micafungin: ≥8[6][8] |
| Fusarium solani species complex | ≤0.015 (MEC)[6][7] | Amphotericin B: 0.25 - 4, Triazoles: 1 to >16, Micafungin: ≥8[6][8] |
| Scedosporium species | 0.03 (MEC)[9][10] | Not specified in this study. |
| Lomentospora prolificans | MEC₅₀/₉₀: 0.03/0.06[11][12] | Not specified in this study. |
| Aspergillus spp. (including azole-resistant) | 0.015 - 0.06[1] | Equivalent activity against azole-susceptible and -resistant strains.[1] |
| Mucorales | Variable activity, generally high MECs (>8)[1] | Not specified in this study. |
Experimental Protocols
The in vitro susceptibility data cited in this guide were predominantly generated following the standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).
Antifungal Susceptibility Testing for Filamentous Fungi (Molds)
The methodology for testing the susceptibility of molds like Aspergillus, Fusarium, and Scedosporium species to antifungal agents is detailed in the CLSI document M38-A2, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi" .[9][13][14]
Key steps of the CLSI M38-A2 protocol include:
-
Inoculum Preparation: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to encourage sporulation. A suspension of conidia (spores) is then prepared and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration.[15]
-
Broth Microdilution: The testing is performed in microtiter plates. Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium.[15]
-
Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. The plates are then incubated at a specified temperature, typically 35°C, for a defined period (e.g., 48-72 hours).[11][15]
-
Endpoint Determination: For molds, the endpoint is often the Minimum Effective Concentration (MEC). The MEC is defined as the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the abundant growth in the drug-free control well.[9][16] For some drug-fungus combinations, a Minimum Inhibitory Concentration (MIC), the lowest concentration with no visible growth, is determined.[15]
Antifungal Susceptibility Testing for Yeasts
For yeasts such as Candida species, the CLSI document M27-A3, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts," provides the standardized protocol. The procedure is broadly similar to that for molds, with adjustments in incubation time (typically 24-48 hours) and the endpoint being the MIC, which is the lowest concentration of the antifungal agent that causes a significant reduction in growth compared to the control.[17]
Visualizations
Mechanism of Action: Inhibition of Fungal Gwt1
Fosmanogepix is a prodrug that is rapidly converted in vivo to its active moiety, manogepix.[1][3] Manogepix exerts its antifungal effect by inhibiting a novel fungal-specific enzyme, Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[8][10][18] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching mannoproteins to the fungal cell wall.[18][19][20] The disruption of this process leads to severe cell wall defects, aberrant growth, and ultimately, fungal cell death.[20]
Caption: Mechanism of action of fosmanogepix.
Experimental Workflow: Antifungal Susceptibility Testing
The following diagram outlines the typical workflow for determining the in vitro activity of an antifungal agent against filamentous fungi, based on the CLSI M38-A2 protocol.
Caption: CLSI M38-A2 experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. contagionlive.com [contagionlive.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Manogepix, the Active Moiety of the Investigational Agent Fosmanogepix, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manogepix, the Active Moiety of the Investigational Agent Fosmanogepix, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fosmanogepix (APX001) Is Effective in the Treatment of Immunocompromised Mice Infected with Invasive Pulmonary Scedosporiosis or Disseminated Fusariosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of manogepix and comparators against infrequently encountered yeast and mold isolates from the SENTRY Surveillance Program (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. njccwei.com [njccwei.com]
- 15. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rrpress.utsa.edu [rrpress.utsa.edu]
- 17. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Fosmanogepix treatment for <em>Fusarium</em> infections in patients under an expanded access program: case series and review [escmid.reg.key4events.com]
- 20. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Unii-qhk6Z47gtg (TB-500)
This document provides immediate safety, handling, and disposal information for Unii-qhk6Z47gtg, a research peptide also known as TB-500. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper material disposal.
Chemical Identification and Safety Data
Unii-qhk6Z47gtg is chemically identified as the peptide TB-500.[1][2][3] While it is considered non-hazardous, appropriate safety precautions should be observed to minimize exposure and ensure a safe laboratory environment.[3]
| Chemical Identifier | Synonyms | Molecular Formula | Molecular Weight | Hazard Description |
| Unii-qhk6Z47gtg | TB-500, QHK6Z47GTG | C38H68N10O14 | 889.0 g/mol | No data available; considered non-hazardous but may be an irritant.[1][3] |
Personal Protective Equipment and Handling
When handling Unii-qhk6Z47gtg, it is essential to use appropriate personal protective equipment (PPE) to prevent contact with skin and eyes, as well as inhalation.[3]
-
Breathing Equipment: Use appropriate respiratory protection if generating dust or aerosols.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
General Handling: Avoid inhalation and contact with skin, eyes, and clothing.[3]
Accidental Release and Firefighting Measures
In the event of an accidental release or fire, the following measures should be taken.
| Situation | Recommended Action |
| Accidental Spill | This substance is considered non-hazardous.[3] Absorb spill with inert material (e.g., dry sand, vermiculite) and place in a suitable container for disposal. |
| Fire | Use water spray, carbon dioxide, dry chemical powder, or foam as extinguishing agents.[3] Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[3] Be aware that it may emit toxic fumes, such as carbon monoxide, under fire conditions.[3] |
Disposal Protocol for Unii-qhk6Z47gtg
As a non-hazardous research chemical, the disposal of Unii-qhk6Z47gtg should follow standard laboratory procedures for chemical waste, in accordance with federal, state, and local regulations.
Experimental Protocol for Disposal:
-
Decontamination (Optional but Recommended): While not specified as required, consider treating the peptide solution with a 10% bleach solution for 30 minutes to denature the peptide structure before disposal. This is a general good practice for biological molecules.
-
Collection: Collect all waste containing Unii-qhk6Z47gtg, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a clearly labeled, sealed, and appropriate waste container.
-
Labeling: Label the waste container as "Non-hazardous chemical waste" and include the chemical name "Unii-qhk6Z47gtg (TB-500)".
-
Storage: Store the waste container in a designated and secure area, away from incompatible materials, pending pickup by your institution's environmental health and safety (EHS) office.
-
Disposal Request: Contact your institution's EHS office to schedule a pickup for hazardous waste disposal. Do not dispose of this chemical down the drain unless explicitly permitted by your local regulations and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of Unii-qhk6Z47gtg.
Caption: Disposal workflow for Unii-qhk6Z47gtg.
References
Personal protective equipment for handling Unii-qhk6Z47gtg
UNII: QHK6Z47GTG
This guide provides immediate and essential safety protocols for laboratory professionals handling Acetaminophen (also known as Paracetamol). It is intended to supplement, not replace, your institution's comprehensive safety policies and the material's Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling Acetaminophen in a laboratory setting.[1][2]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat | Standard, properly fitting lab coat to be worn at all times. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against dust particles and splashes.[3] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient to maintain exposure below permissible limits, or when handling large quantities. |
Hazard Identification and First Aid
Acetaminophen presents several health hazards that necessitate immediate and appropriate first-aid responses.[4][5][6]
| Hazard | Description | First Aid Measures |
| Oral Toxicity | Harmful if swallowed.[4][5] | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
| Skin Irritation | Causes skin irritation.[4][5] | Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Irritation | Causes serious eye irritation.[4][5] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[1] |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling:
-
Ensure adequate ventilation, preferably by using a chemical fume hood, especially when handling powdered forms to minimize dust inhalation.[5]
-
Avoid direct contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in areas where Acetaminophen is handled.[6]
-
Wash hands thoroughly after handling the substance.[1]
Storage:
-
Store in a tightly closed, properly labeled container.[5][7]
-
Keep in a cool, dry, and well-ventilated area.[7]
-
Protect from direct sunlight and moisture.[7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][7]
Spill and Disposal Plan
A clear and efficient plan for managing spills and waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: For powdered spills, gently cover with a damp paper towel to avoid raising dust. For solutions, use an appropriate absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully sweep or wipe up the spilled material.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Place all contaminated materials, including cleaning supplies, into a sealed, labeled container for hazardous waste disposal.
Waste Disposal:
-
Dispose of Acetaminophen waste in designated, labeled hazardous waste containers.[8][9][10]
-
Do not dispose of Acetaminophen down the drain or in the regular trash.[5][7][11] This can harm aquatic life.[4][5]
-
All disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[11]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling Acetaminophen in a laboratory setting, from preparation to disposal.
Caption: Standard laboratory workflow for handling Acetaminophen.
References
- 1. flinnsci.com [flinnsci.com]
- 2. youtube.com [youtube.com]
- 3. medline.com [medline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
